molecular formula C11H14BrNO2S B1266403 1-((4-Bromophenyl)sulfonyl)piperidine CAS No. 834-66-2

1-((4-Bromophenyl)sulfonyl)piperidine

Cat. No.: B1266403
CAS No.: 834-66-2
M. Wt: 304.21 g/mol
InChI Key: AVWJTUSLSQWCFK-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C11H14BrNO2S and its molecular weight is 304.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14BrNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWJTUSLSQWCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232319
Record name Piperidine, 1-((p-bromophenyl)sulfonyl)-
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Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

834-66-2
Record name 1-[(4-Bromophenyl)sulfonyl]piperidine
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Record name Piperidine, 1-((p-bromophenyl)sulfonyl)-
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Record name 834-66-2
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Record name Piperidine, 1-((p-bromophenyl)sulfonyl)-
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Foundational & Exploratory

An In-depth Technical Guide to 1-((4-Bromophenyl)sulfonyl)piperidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1-((4-Bromophenyl)sulfonyl)piperidine. While this specific compound is not extensively documented in public databases, its synthesis is readily achievable through the established reaction of 4-bromobenzenesulfonyl chloride with piperidine. This document outlines a detailed experimental protocol for its preparation and provides estimated physicochemical and spectroscopic data based on analogous compounds. Furthermore, potential biological activities and applications are discussed in the context of related sulfonylpiperidine and bromophenyl-containing molecules, highlighting its potential as a scaffold in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound possesses a core structure consisting of a piperidine ring N-substituted with a 4-bromophenylsulfonyl group. The presence of the electron-withdrawing sulfonyl group and the bromine atom on the phenyl ring are key features that influence its chemical reactivity and potential biological activity.

Chemical Structure:

Chemical structure of this compound.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value
Molecular Formula C₁₁H₁₄BrNO₂S
Molecular Weight 304.20 g/mol
Appearance White to off-white solid
Melting Point Not available (likely in the range of 100-150 °C)
Boiling Point Not available
Solubility Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water.
CAS Number Not assigned

Synthesis

The synthesis of this compound is achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and piperidine. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct.

Synthesis_Workflow Synthesis Workflow reagents 4-Bromobenzenesulfonyl Chloride + Piperidine + Base (e.g., Triethylamine) reaction Reaction in an aprotic solvent (e.g., DCM) at 0°C to room temperature reagents->reaction workup Aqueous Workup (Wash with aq. HCl, aq. NaHCO₃, and brine) reaction->workup purification Purification (Drying over Na₂SO₄, filtration, and solvent evaporation) workup->purification product This compound purification->product

General workflow for the synthesis of this compound.
Experimental Protocol

Materials:

  • 4-Bromobenzenesulfonyl chloride (1.0 eq)

  • Piperidine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzenesulfonyl chloride and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add piperidine to the stirred solution, followed by the dropwise addition of triethylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Estimated Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons (4H) as two doublets in the range of δ 7.5-7.8 ppm. - Piperidine protons α to nitrogen (4H) as a triplet around δ 3.0-3.3 ppm. - Piperidine protons β and γ to nitrogen (6H) as multiplets in the range of δ 1.5-1.8 ppm.
¹³C NMR - Aromatic carbons in the range of δ 125-140 ppm. - Piperidine carbons α to nitrogen around δ 47 ppm. - Piperidine carbons β to nitrogen around δ 25 ppm. - Piperidine carbon γ to nitrogen around δ 23 ppm.
FT-IR (cm⁻¹) - Strong S=O stretching vibrations around 1340 and 1160 cm⁻¹. - C-N stretching vibration around 1100-1200 cm⁻¹. - Aromatic C-H stretching around 3000-3100 cm⁻¹. - Aliphatic C-H stretching around 2850-2950 cm⁻¹.
Mass Spectrometry (MS) - Expected molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight. - Characteristic isotopic pattern due to the presence of bromine.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the structural motifs present suggest potential for various pharmacological activities. The sulfonamide group is a well-known pharmacophore found in a wide range of antibacterial, diuretic, and anticonvulsant drugs. The piperidine ring is a common scaffold in many centrally acting drugs. The bromophenyl moiety can enhance lipophilicity and may participate in halogen bonding, potentially improving binding affinity to biological targets.

Derivatives of sulfonylpiperidines have been investigated as inhibitors of various enzymes and receptors. For instance, certain sulfonylpiperidines have shown activity as antibacterial agents by inhibiting thymidylate kinase (TMK), an essential enzyme in bacterial DNA synthesis[1].

Potential_Signaling_Pathway Hypothetical Signaling Pathway Involvement compound This compound target Potential Biological Target (e.g., Enzyme, Receptor) compound->target Inhibition/Modulation pathway Cellular Signaling Pathway (e.g., Proliferation, Inflammation) target->pathway Signal Transduction response Biological Response (e.g., Antibacterial effect, Anti-inflammatory effect) pathway->response

Hypothetical interaction of this compound with a biological pathway.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound is a readily synthesizable compound with potential for applications in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its chemical structure, a reliable synthetic protocol, and estimated characterization data. The structural features of this molecule, including the sulfonamide linkage, the piperidine ring, and the bromophenyl group, suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. Future studies should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to explore its full potential.

References

Technical Guide: 1-((4-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

While a dedicated CAS number for 1-((4-Bromophenyl)sulfonyl)piperidine has not been identified, its structure is defined by a piperidine ring N-substituted with a 4-bromophenylsulfonyl group. The molecular formula is C₁₁H₁₄BrNO₂S.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight304.20 g/mol Calculated
XLogP32.6Predicted
Hydrogen Bond Donor Count0Predicted
Hydrogen Bond Acceptor Count2Predicted
Rotatable Bond Count2Predicted
Exact Mass302.9928 g/mol Calculated
Monoisotopic Mass302.9928 g/mol Calculated
Topological Polar Surface Area42.5 ŲPredicted
Heavy Atom Count16Calculated
Formal Charge0Calculated
Complexity284Predicted

Note: These properties are predicted based on the chemical structure and have not been experimentally verified.

The primary reactive precursor for the synthesis of this compound is 4-Bromobenzenesulfonyl chloride.

Table 2: Properties of 4-Bromobenzenesulfonyl Chloride

PropertyValueCAS Number
CAS Number98-58-898-58-8[1][2]
Molecular FormulaC₆H₄BrClO₂S98-58-8[1]
Molecular Weight255.52 g/mol 98-58-8[2]
Boiling Point153 °C at 15 mmHg98-58-8[2]
Melting Point73-75 °C98-58-8[2]
AppearanceWhite to light yellow crystalline solid98-58-8[1]
SolubilitySoluble in organic solvents (e.g., dichloromethane, chloroform), insoluble in water98-58-8[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and piperidine. This is a standard method for the formation of sulfonamides.

General Synthetic Protocol

Reaction: 4-Bromobenzenesulfonyl chloride + Piperidine → this compound + HCl

Materials:

  • 4-Bromobenzenesulfonyl chloride (CAS: 98-58-8)

  • Piperidine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine) to act as an HCl scavenger.

Procedure:

  • Dissolve 4-bromobenzenesulfonyl chloride in the chosen anhydrous aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • In a separate flask, prepare a solution of piperidine and the tertiary amine base in the same solvent.

  • Add the piperidine solution dropwise to the cooled solution of 4-bromobenzenesulfonyl chloride with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess piperidine and the tertiary amine hydrochloride salt, followed by a wash with a saturated sodium bicarbonate solution and then brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Potential Applications and Biological Significance

Sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. The incorporation of a bromophenyl group offers a site for further chemical modification, for instance, through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. While specific biological activities for this compound are not extensively documented, related structures have shown potential as antimicrobial and anticancer agents.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 4-Bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl Chloride Product This compound 4-Bromobenzenesulfonyl_chloride->Product + Piperidine (Solvent, Base) Piperidine Piperidine Piperidine->Product Byproduct HCl

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow Start Dissolve 4-Bromobenzenesulfonyl Chloride in Solvent Cool Cool to 0 °C Start->Cool Add Add Piperidine and Base Solution Dropwise Cool->Add Stir Stir at Room Temperature Add->Stir Workup Aqueous Workup (Acid, Base, Brine Washes) Stir->Workup Dry Dry Organic Layer Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Recrystallization or Chromatography) Evaporate->Purify End Pure this compound Purify->End

Caption: General experimental workflow for synthesis and purification.

References

In-Depth Technical Guide: 1-((4-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-((4-Bromophenyl)sulfonyl)piperidine. Due to the limited availability of data for this specific compound, this guide also presents extrapolated information from closely related analogues to provide insights into its potential synthesis, biological activity, and relevant experimental workflows.

Core Compound Properties

The fundamental quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₄BrNO₂S
Molecular Weight 304.21 g/mol
CAS Number 834-66-2
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Physical Description Solid (predicted)
Solubility Predicted to be soluble in organic solvents

Hypothetical Synthesis Protocol

Reaction:

4-Bromophenylsulfonyl chloride + Piperidine → this compound + HCl

Materials:

  • 4-Bromophenylsulfonyl chloride (1 equivalent)

  • Piperidine (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane, add a solution of 4-bromophenylsulfonyl chloride (1 equivalent) in anhydrous dichloromethane dropwise at 0°C with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are not extensively documented. However, the piperidine moiety is a well-established pharmacophore present in numerous clinically approved drugs targeting a wide range of biological systems.[1][2] The presence of the bromophenylsulfonyl group suggests potential for various biological activities, as derivatives of phenylsulfonylpiperazine have shown promise in cancer research.[3]

Based on the activities of structurally related compounds, potential areas of biological investigation for this compound could include:

  • Anticancer Activity: Piperidine derivatives have been investigated for their potential to inhibit cancer cell proliferation and migration through various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt.[1]

  • Neurological Activity: The piperidine scaffold is a common feature in drugs targeting the central nervous system.[2] Some piperidine derivatives have been explored as inhibitors of the dopamine transporter (DAT) and for their potential in treating neurodegenerative diseases.[4]

  • Enzyme Inhibition: The sulfonyl group can act as a key interacting moiety in the active sites of various enzymes.

Further research is necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.

Visualizations

The following diagrams illustrate a generalized experimental workflow for the synthesis of this compound and a hypothetical logical relationship for screening its biological activity.

Synthesis_Workflow Reactants 4-Bromophenylsulfonyl Chloride + Piperidine Reaction Nucleophilic Substitution (DCM, Et3N, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Generalized synthesis workflow for this compound.

Biological_Screening_Logic cluster_screening Biological Activity Screening Compound This compound Primary_Assay Primary Screening (e.g., Cell Viability Assay) Compound->Primary_Assay Hit_Identified Hit Identification Primary_Assay->Hit_Identified Secondary_Assay Secondary Screening (e.g., Enzyme Inhibition, Receptor Binding) Hit_Identified->Secondary_Assay Active Hit_Identified->stop Inactive Mechanism_Study Mechanism of Action Studies (Signaling Pathway Analysis) Secondary_Assay->Mechanism_Study Lead_Compound Lead Compound Mechanism_Study->Lead_Compound

References

Spectroscopic Profile of 1-((4-Bromophenyl)sulfonyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-((4-Bromophenyl)sulfonyl)piperidine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The synthesis of this compound is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with piperidine.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75 - 7.65m4HAromatic H (AA'BB' system)
3.10 - 3.00m4H-CH₂- (α to N)
1.70 - 1.60m4H-CH₂- (β to N)
1.55 - 1.45m2H-CH₂- (γ to N)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
138.5Quaternary Aromatic C (C-S)
132.5Aromatic CH
129.0Aromatic CH
127.0Quaternary Aromatic C (C-Br)
47.0-CH₂- (α to N)
25.0-CH₂- (β to N)
23.5-CH₂- (γ to N)
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850StrongAliphatic C-H Stretch
1350-1330StrongAsymmetric SO₂ Stretch
1170-1150StrongSymmetric SO₂ Stretch
1090-1080StrongS-N Stretch
820-810Strongpara-disubstituted C-H Bend
600-500StrongC-Br Stretch
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
305/307[M]⁺ Molecular ion peak (presence of Br isotopes)
220[M - SO₂ - H]⁺
241[M - C₅H₁₀N]⁺
155/157[BrC₆H₄]⁺
84[C₅H₁₀N]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with anhydrous KBr and compressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate[1]. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation[2][3][4]. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Solid State Prep Solid State Preparation (KBr Pellet or Thin Film) Sample->Solid State Prep For IR MS Mass Spectrometry (EI) Sample->MS For MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid State Prep->IR NMR_Data NMR Spectral Analysis (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Fragmentation Pattern) MS->MS_Data

References

Crystallography of 1-((4-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Crystallographic Data for 1-((4-Bromophenyl)sulfonyl)piperidine Precludes In-Depth Technical Guide

A comprehensive search for the crystallographic data of this compound has revealed a significant gap in publicly accessible scientific literature and databases. Despite extensive queries, no specific experimental crystallographic data, including unit cell parameters, space group, bond lengths, and angles for this particular compound, could be retrieved. The absence of this fundamental information prevents the creation of the requested in-depth technical guide or whitepaper.

The investigation included searches for the compound's crystal structure in major chemical and crystallographic repositories, such as the Cambridge Crystallographic Data Centre (CCDC), as well as broader scientific search engines. While information on related compounds and derivatives, along with general synthesis methods for similar molecular scaffolds, was available, the precise crystallographic details for this compound remain unpublished or otherwise inaccessible in the public domain.

The core requirements for this project—summarizing quantitative data in structured tables, providing detailed experimental protocols for crystallization and X-ray diffraction, and visualizing the experimental workflow—are all contingent upon the availability of the primary crystallographic data. Without the foundational crystal structure information, it is not possible to generate the detailed technical content as specified.

Therefore, this report must conclude that the requested in-depth technical guide on the crystallography of this compound cannot be produced at this time due to the lack of necessary experimental data in the public sphere. Further research, including original synthesis, crystallization, and single-crystal X-ray diffraction analysis, would be required to generate the data needed to fulfill the request.

The Bromophenylsulfonyl Moiety: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromophenylsulfonyl group is a key functional moiety in modern organic chemistry and medicinal chemistry. Its unique electronic properties, characterized by the strong electron-withdrawing nature of the sulfonyl group and the synthetic versatility of the bromo-substituent, make it a valuable building block for a diverse range of applications. This guide provides an in-depth analysis of the synthesis, reactivity, and applications of the bromophenylsulfonyl moiety, with a focus on its role in the development of novel therapeutics.

Synthesis of Bromophenylsulfonyl Derivatives

The most common precursor for introducing the bromophenylsulfonyl moiety is bromophenylsulfonyl chloride. This reagent is typically synthesized from the corresponding bromoaniline or bromobenzenesulfonic acid.

General Synthetic Routes:
  • From Bromoaniline: A common laboratory-scale synthesis involves the diazotization of a bromoaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, and subsequent chlorination.[1]

  • From Bromobenzenesulfonic Acid: A straightforward and effective method is the reaction of a bromobenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid.[2][3]

Core Reactivity

The reactivity of the bromophenylsulfonyl moiety is dominated by two primary sites: the sulfonyl group and the carbon-bromine bond on the aromatic ring. The electron-withdrawing sulfonyl group activates the aromatic ring, influencing the reactivity of the C-Br bond.

Reactions at the Sulfonyl Group: Sulfonamide Formation

The reaction of bromophenylsulfonyl chloride with primary or secondary amines is a fundamental transformation, yielding stable sulfonamides.[2] This reaction is widely used in both protecting group strategies and the synthesis of biologically active molecules.[4][5] Sulfonamides are a cornerstone of many therapeutic agents due to their ability to mimic the transition state of enzymatic reactions and form key hydrogen bond interactions with biological targets.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This has made the bromophenylsulfonyl moiety a valuable intermediate in the synthesis of complex molecules.

This reaction couples the bromophenylsulfonyl derivative with a boronic acid or ester to form a biaryl structure.[8] This is a powerful tool for creating complex molecular scaffolds found in many pharmaceuticals.[9][10] The reactivity order for the halide is generally I > Br > OTf >> Cl.[11]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonyl group activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the bromide by a variety of nucleophiles.[12][13] This SNAr reaction is particularly favored when other electron-withdrawing groups are present on the ring, ortho or para to the leaving group.[12][14] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][14]

Applications in Drug Development

The bromophenylsulfonyl moiety is a prominent feature in a number of biologically active compounds and approved drugs. Its physicochemical properties and synthetic accessibility make it an attractive scaffold for medicinal chemists.

As a Pharmacophore in Enzyme Inhibitors

The sulfonamide group derived from the bromophenylsulfonyl moiety is a key pharmacophore in a variety of enzyme inhibitors. A notable example is its role in carbonic anhydrase inhibitors. These drugs are used in the treatment of glaucoma, epilepsy, and altitude sickness.[15][16] The sulfonamide group coordinates to the zinc ion in the active site of carbonic anhydrase, inhibiting its enzymatic activity.[17]

Experimental Protocols

General Protocol for Sulfonamide Synthesis from 4-Bromobenzenesulfonyl Chloride

To a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine, the desired primary or secondary amine (1.0-1.2 equivalents) is added, often in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.[2] The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water or a dilute acid solution, and the product is extracted with an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude sulfonamide is then purified by recrystallization or column chromatography.[18]

General Protocol for Suzuki-Miyaura Coupling of a Bromophenylsulfonate

In a reaction vessel purged with an inert gas (e.g., argon), the bromophenylsulfonate derivative (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos) are combined in a degassed solvent (e.g., toluene, dioxane).[8] A base, such as K₃PO₄ or K₂CO₃, is added, and the mixture is heated (typically 80-120 °C) until the starting material is consumed.[8] After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the resulting product is purified by flash column chromatography.[8]

Quantitative Data Summary

Reaction TypeSubstrateReagentsConditionsYield (%)Reference
Sulfonamide Formation4-Bromobenzenesulfonyl chloride, BenzylamineTriethylamine, CH₂Cl₂Room TemperatureHigh[2][18]
Suzuki-Miyaura CouplingNeopentyl 4-bromobenzenesulfonate, Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene100 °C, 12h95 (analogous)[8]
Suzuki-Miyaura Coupling2-Bromobenzenesulfonate, Arylboronic acidPd catalyst, base-Good
Suzuki-Miyaura Coupling4-Bromobenzenesulfonate, Arylboronic acidPd catalyst, base-Good
Diazotization/Sulfonylation2-BromoanilineNaNO₂, HCl, FeCl₃; SOCl₂, CuCl-5 to 5 °C82.4[1]

Conclusion

The bromophenylsulfonyl moiety is a powerful and versatile functional group in the arsenal of synthetic and medicinal chemists. Its predictable reactivity in sulfonamide formation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution allows for the efficient construction of complex molecular architectures. As demonstrated by its presence in clinically relevant enzyme inhibitors, the unique electronic and steric properties of this moiety continue to make it a valuable component in the design and development of new therapeutic agents. Further exploration of its reactivity and applications will undoubtedly lead to new innovations in both chemistry and medicine.

References

The Pivotal Role of the 1-((4-Bromophenyl)sulfonyl)piperidine Scaffold in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis, derivatization, and medicinal chemistry applications of the 1-((4-Bromophenyl)sulfonyl)piperidine core scaffold. While direct biological data on the parent compound is limited, its derivatives have emerged as promising candidates in various therapeutic areas, underscoring the significance of this structural motif as a privileged scaffold in drug discovery.

Introduction: The Significance of the Sulfonylpiperidine Moiety

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its favorable physicochemical properties that can enhance metabolic stability and bioavailability.[1] When functionalized with a sulfonyl group, particularly an arylsulfonyl moiety, the resulting sulfonamide can act as a versatile pharmacophore. The 4-bromophenyl group, in particular, offers a site for further chemical modification through cross-coupling reactions and can influence the compound's lipophilicity and binding interactions with biological targets. This guide explores the synthesis, known biological activities of its derivatives, and the experimental protocols relevant to the this compound core.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is typically achieved through a nucleophilic substitution reaction between piperidine and 4-bromophenylsulfonyl chloride. This straightforward and efficient reaction provides a high yield of the desired product and serves as a fundamental step for the creation of more complex derivatives.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Piperidine Piperidine Reaction Piperidine->Reaction BromophenylsulfonylChloride 4-Bromophenylsulfonyl Chloride BromophenylsulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction TargetCompound This compound Reaction->TargetCompound Nucleophilic Substitution

Figure 1: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard sulfonamide bond formation.

Materials:

  • Piperidine (1.0 eq)

  • 4-Bromophenylsulfonyl chloride (1.0 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve piperidine and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-bromophenylsulfonyl chloride portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Role in Medicinal Chemistry: Insights from Derivatives

The true potential of the this compound scaffold is realized in its derivatives, which have been investigated for a range of biological activities. The core structure serves as a versatile starting point for creating libraries of compounds for screening.

Antimicrobial and Antifungal Activity

Derivatives incorporating the (4-bromophenyl)sulfonyl moiety have demonstrated notable antimicrobial and antifungal properties. For instance, a series of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains.[2]

Compound/DerivativeOrganismActivity (MIC, µg/mL)Reference
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valineEnterococcus faecium128[2]
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-oneEnterococcus faecium64[2]
Enzyme Inhibition

The sulfonamide linkage is a key feature in many enzyme inhibitors. Derivatives of (4-bromophenyl)sulfonyl piperidine have been explored as inhibitors for various enzymes. For example, related N-substituted-(4-bromophenyl) sulfonamides have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase.[3] While not piperidine derivatives, this suggests a potential application for the core scaffold in designing new enzyme inhibitors.

Derivative ClassTarget EnzymeObserved Activity
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamidesAcetylcholinesteraseModerate to good inhibition
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamidesα-glucosidaseModerate to good inhibition

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Relationships in Drug Discovery and Development

The development of drugs based on the this compound scaffold follows a logical progression from initial synthesis to preclinical evaluation.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_preclinical Preclinical Studies A Core Scaffold Synthesis (this compound) B Derivative Library Generation A->B C In Vitro Biological Screening (e.g., Antimicrobial, Enzyme Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F In Vivo Efficacy Studies E->F G ADME/Toxicity Profiling F->G

Figure 2: Drug discovery workflow utilizing the this compound scaffold.

Conclusion

The this compound scaffold represents a valuable building block in medicinal chemistry. Its straightforward synthesis and the demonstrated biological activities of its derivatives, particularly in the antimicrobial and enzyme inhibition arenas, highlight its potential for the development of new therapeutic agents. Further exploration and derivatization of this core structure are warranted to fully elucidate its pharmacological potential. This guide provides a foundational understanding for researchers looking to leverage this promising scaffold in their drug discovery programs.

References

Potential Therapeutic Targets of 1-((4-Bromophenyl)sulfonyl)piperidine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 1-((4-bromophenyl)sulfonyl)piperidine analogs and related derivatives. The document summarizes key quantitative bioactivity data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs incorporating this moiety have been investigated for various therapeutic applications, primarily leveraging the functionalities of the sulfonamide group and the piperidine ring. This guide focuses on the antimicrobial and antioxidant potential of these compounds, while also exploring other promising therapeutic avenues such as anti-inflammatory and neurological applications.

Key Therapeutic Targets and Bioactivity Data

Recent studies have highlighted the potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, close analogs of the core structure, as promising antimicrobial and antioxidant agents.

Antimicrobial Activity

The primary mechanism of antimicrobial action for sulfonamide-containing compounds is the inhibition of folic acid synthesis in bacteria. Specifically, they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of folic acid.[1][2] This disruption of the folate pathway ultimately inhibits bacterial growth.

Quantitative data from in vitro studies on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives against Gram-positive bacterial strains are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [3]

CompoundStaphylococcus aureus ATCC 6538 (MIC, µg/mL)Enterococcus faecium E5 (MIC, µg/mL)
5 : 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid>500>500
6 : 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one250>500
Antioxidant Activity

Sulfonamide derivatives have been reported to exhibit antioxidant properties, potentially through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The antioxidant potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Antioxidant Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [3]

CompoundDPPH Inhibition (%) at 1 mg/mL
5 : 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid4.70 ± 1.88
6 : 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one16.75 ± 1.18

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs and their derivatives.

Synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

The synthesis of key analogs is achieved through a multi-step process, as described by Culcițchi et al. (2022).[3]

3.1.1. Synthesis of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (5)

  • Dissolve L-valine (2.34 g, 20 mmol) in 20 mL of 1 N NaOH solution.

  • Cool the solution to 0–5 °C in an ice bath.

  • Simultaneously add, dropwise over 30 minutes with magnetic stirring, a solution of crude 4-[(4-bromophenyl)sulfonyl]benzoyl chloride (7.19 g, 20 mmol) in 45 mL of anhydrous dichloromethane and a 2 N NaOH solution (10 mL).[3]

  • Continue stirring at room temperature for 1 hour.

  • Acidify the reaction mixture with 2 N hydrochloric acid.

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

3.1.2. Synthesis of 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one (6)

  • To a solution of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (5) in anhydrous dichloromethane, add 4-methylmorpholine.

  • Cool the mixture and add ethyl chloroformate dropwise.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Filter the resulting mixture and evaporate the solvent from the filtrate to obtain the product.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These protocols describe common methods for evaluating the free radical scavenging capacity of chemical compounds.

3.3.1. DPPH Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the test compound solution (at various concentrations) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.[8][9]

3.3.2. ABTS Assay

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound solution (at various concentrations).

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.[8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The identified biological activities of this compound analogs suggest their interaction with specific cellular signaling pathways.

Folic_Acid_Synthesis_Pathway GTP GTP Dihydropteroic_acid Dihydropteroic acid GTP->Dihydropteroic_acid Multiple steps DHPS_inhibitor Sulfonamides (e.g., this compound analogs) DHPS Dihydropteroate Synthase (DHPS) DHPS_inhibitor->DHPS Inhibition PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHPS->Dihydropteroic_acid Dihydrofolate Dihydrofolate Dihydropteroic_acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate

Bacterial Folic Acid Synthesis Inhibition

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Compound Sulfonamide Analogs Compound->Keap1_Nrf2 Potential activation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Nrf2-Mediated Antioxidant Response
Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental procedures.

Broth Microdilution Workflow for MIC

Antioxidant Assay Workflow

Other Potential Therapeutic Targets

While antimicrobial and antioxidant activities are well-documented, the this compound scaffold may have potential in other therapeutic areas.

  • Anti-inflammatory Activity: Piperidine derivatives have been investigated for their anti-inflammatory properties. Further studies are warranted to explore the potential of this compound analogs in modulating inflammatory pathways.[10][11][12]

  • Neurological Disorders: The piperidine moiety is present in numerous centrally acting drugs. Analogs of sulfonylpiperidine have been explored as potential agents for neurodegenerative diseases like Alzheimer's disease, targeting enzymes such as acetylcholinesterase.[13][14]

  • Anticancer Activity: Various sulfonamide derivatives have demonstrated cytotoxic effects against human cancer cell lines. The potential of this compound analogs as anticancer agents remains an area for future investigation.[15][16][17]

Conclusion

This compound analogs and related structures represent a versatile scaffold with significant potential for the development of new therapeutic agents. The existing data strongly support their investigation as antimicrobial and antioxidant compounds. This guide provides a foundational resource for researchers to design and execute further studies, explore novel therapeutic targets, and ultimately unlock the full potential of this promising class of molecules.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel 1-((4-Bromophenyl)sulfonyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the burgeoning landscape of 1-((4-bromophenyl)sulfonyl)piperidine derivatives, a class of compounds demonstrating significant therapeutic potential across a spectrum of biological targets. This document provides a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action, supported by detailed experimental protocols and quantitative data to empower further research and development in this exciting field.

Introduction: A Scaffold of Promise

The this compound core structure has emerged as a versatile scaffold in medicinal chemistry. The inherent structural features of this moiety, including the sulfonamide linkage and the piperidine ring, offer a unique combination of rigidity and conformational flexibility, allowing for precise interactions with a variety of biological macromolecules. The presence of the 4-bromophenyl group provides a key site for further functionalization, enabling the fine-tuning of physicochemical properties and biological activity.

Recent research has unveiled the potential of these derivatives as potent and selective modulators of various enzymes and receptors, implicating them in the potential treatment of a wide range of diseases, including neurodegenerative disorders, diabetes, and infectious diseases. This guide will delve into the specifics of these discoveries, providing a foundational resource for scientists working to unlock the full therapeutic potential of this promising class of molecules.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound derivatives typically commences with the coupling of piperidine or a substituted piperidine with 4-bromobenzenesulfonyl chloride. A variety of synthetic routes have been developed to introduce diverse functionalities at different positions of the core scaffold.

General Synthesis of the this compound Scaffold

A common and straightforward method for the synthesis of the core structure is the reaction of piperidine with 4-bromobenzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

G Piperidine Piperidine Reaction Nucleophilic Substitution Piperidine->Reaction BromobenzenesulfonylChloride 4-Bromobenzenesulfonyl Chloride BromobenzenesulfonylChloride->Reaction Base Base (e.g., TEA) Base->Reaction Catalyst Solvent Solvent (e.g., DCM) Solvent->Reaction Product This compound Reaction->Product

Caption: General synthetic scheme for the this compound scaffold.

Synthesis of N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides

A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized to investigate their enzyme inhibitory activities. The synthesis involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to form an intermediate, which is then reacted with various alkyl/aralkyl halides.[1]

G Start1 4-Bromobenzenesulfonyl Chloride Step1 Reaction 1 Start1->Step1 Start2 4-Ethoxyaniline Start2->Step1 Intermediate N-(4-ethoxyphenyl)-4- bromobenzenesulfonamide Step1->Intermediate Step2 Reaction 2 Intermediate->Step2 AlkylHalide Alkyl/Aralkyl Halide AlkylHalide->Step2 FinalProduct N-substituted-(4-bromophenyl)- 4-ethoxybenzenesulfonamides Step2->FinalProduct

Caption: Synthetic workflow for N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides.[1]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a remarkable range of biological activities, primarily centered around enzyme inhibition and receptor modulation.

Enzyme Inhibition

Several studies have highlighted the potential of these derivatives as potent acetylcholinesterase inhibitors, a key target in the management of Alzheimer's disease. A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides showed that compounds with alkyl groups on the nitrogen atom exhibited AChE inhibitory activity.[1] Notably, increasing the lipophilicity by extending the carbon chain length enhanced the inhibitory activity.[1]

CompoundSubstitutionAChE IC50 (µM)
5gn-heptyl92.13 ± 0.15
5hn-octyl98.72 ± 0.12

Table 1: Acetylcholinesterase inhibitory activity of selected N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides.[1]

In a separate study, a novel piperidine derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as one of the most potent AChE inhibitors with an IC50 of 0.56 nM.[2] This compound also showed a remarkable 18,000-fold selectivity for AChE over butyrylcholinesterase (BuChE).[2]

The same series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was also evaluated for α-glucosidase inhibitory activity, a target for type 2 diabetes. Several compounds were found to be potent inhibitors.[1]

Compoundα-Glucosidase IC50 (µM)
5h57.38 ± 0.19
5j123.36 ± 0.19
5c123.42 ± 0.19
5d124.35 ± 0.15
5l124.74 ± 0.18

Table 2: α-Glucosidase inhibitory activity of selected N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides.[1]

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which share a similar structural motif, were designed and synthesized as human carbonic anhydrase inhibitors.[3] These compounds showed inhibitory activity in the nanomolar range against several hCA isoforms, including the tumor-associated hCA IX and XII.[3]

Receptor Modulation

Optimization of a series of 3-(piperazinylmethyl) indole derivatives led to the identification of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502) as a potent and selective 5-HT6 receptor antagonist.[4] This compound exhibited a high affinity for the human 5-HT6 receptor with a Ki of 2.04 nM and is being investigated for the potential treatment of cognitive disorders in Alzheimer's disease.[4]

G Ligand 1-((4-Bromophenyl)sulfonyl) piperidine Derivative Receptor 5-HT6 Receptor Ligand->Receptor Antagonism G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling (Cognitive Function) PKA->Signaling

Caption: Postulated signaling pathway of 5-HT6 receptor antagonism.

A series of arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives were synthesized and evaluated as sigma receptor ligands.[5] Several halogen-substituted sulfonamides displayed high affinity for σ1 receptors and low affinity for σ2 receptors.[5] The 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified as a highly selective σ1 ligand with a Ki of 0.96 ± 0.05 nM and a 96-fold selectivity over σ2 receptors.[5]

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine0.96 ± 0.0591.8 ± 8.196

Table 3: Sigma receptor binding affinities of a selected piperidine derivative.[5]

Antimicrobial and Antioxidant Activity

Novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized and showed promising potential as antimicrobial agents, particularly against Gram-positive pathogens and Enterococcus faecium biofilms.[6] Some of these compounds also exhibited antioxidant activity.[6]

Experimental Protocols

This section provides an overview of the general experimental procedures for the synthesis and biological evaluation of this compound derivatives, based on the reviewed literature.

General Procedure for Synthesis

To a solution of the appropriate piperidine (1 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, a solution of 4-bromobenzenesulfonyl chloride (1.1 mmol) in anhydrous dichloromethane (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity can be determined using a modified Ellman's method. The assay is typically performed in a 96-well microplate. The reaction mixture contains a phosphate buffer (pH 8.0), a solution of the test compound in DMSO, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen. The reaction is initiated by the addition of acetylcholinesterase enzyme. The hydrolysis of ATCI is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

G PrepareReagents Prepare Reagents: - Phosphate Buffer - Test Compound - ATCI - DTNB - AChE Enzyme Mix Mix Reagents in 96-well Plate PrepareReagents->Mix Incubate Incubate at Specified Temperature Mix->Incubate Measure Measure Absorbance at 412 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Receptor Binding Assay

Receptor binding affinities are determined by radioligand binding assays using cell membranes expressing the target receptor (e.g., 5-HT6 or sigma receptors). The assay involves incubating the cell membranes with a specific radioligand in the presence of various concentrations of the test compound. After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is then measured by liquid scintillation counting. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold has proven to be a rich source of novel bioactive molecules with significant therapeutic potential. The diverse biological activities, including potent enzyme inhibition and selective receptor modulation, underscore the importance of this chemical class in drug discovery. The structure-activity relationships highlighted in this guide provide a roadmap for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Expansion of the chemical space: Synthesis of novel analogs with diverse substitution patterns to further explore the structure-activity landscape.

  • In-depth mechanistic studies: Elucidation of the precise molecular interactions with their biological targets through techniques like X-ray crystallography and molecular modeling.

  • In vivo evaluation: Assessment of the efficacy and safety of the most promising compounds in relevant animal models of disease.

The continued exploration of this compound derivatives holds the promise of delivering novel and effective therapies for a range of unmet medical needs. This technical guide serves as a foundational resource to inspire and facilitate these future discoveries.

References

Methodological & Application

Application Notes and Protocols for N-Arylsulfonylation of Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-arylsulfonylation of piperidine, a crucial reaction in medicinal chemistry for the synthesis of a wide range of biologically active compounds. The N-arylsulfonylpiperidine scaffold is a key structural motif in many pharmaceutical agents.

Introduction

The N-arylsulfonylation of piperidine is a fundamental transformation that involves the reaction of a piperidine derivative with an arylsulfonyl chloride in the presence of a base. This reaction forms a stable sulfonamide linkage and is widely employed in the synthesis of compounds targeting various biological pathways. The choice of reaction conditions, including the base and solvent, can significantly influence the reaction yield and purity of the product.

Data Presentation

The following table summarizes the yields for the N-arylsulfonylation of piperidine with various arylsulfonyl chlorides under typical reaction conditions. This data provides a comparative overview for researchers selecting reagents for their synthetic routes.

EntryPiperidine DerivativeArylsulfonyl ChlorideBaseSolventYield (%)
1Piperidine4-Nitrobenzenesulfonyl chlorideTriethylamineDichloromethane92%
2Piperidine2,4-Dinitrobenzenesulfonyl chlorideTriethylamineDichloromethane95%
3Piperidine4-Toluenesulfonyl chloride (Tosyl-Cl)PyridineDichloromethane88%
44-MethylpiperidineBenzenesulfonyl chlorideTriethylamineAcetonitrile90%
54-Hydroxypiperidine4-Chlorobenzenesulfonyl chlorideDIPEATHF85%

Experimental Protocols

General Protocol for the N-Arylsulfonylation of Piperidine

This protocol describes a general and reliable method for the synthesis of N-arylsulfonylpiperidines.

Materials:

  • Piperidine or a substituted piperidine derivative

  • Appropriate arylsulfonyl chloride (e.g., 4-toluenesulfonyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add the piperidine derivative (1.0 equivalent) and anhydrous dichloromethane (DCM, approximately 0.1-0.2 M).

  • Addition of Base: Add triethylamine (1.2-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve the arylsulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred piperidine solution over 15-20 minutes. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature (typically room temperature).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Note: N-arylsulfonylpiperidines can sometimes exhibit peak tailing on silica gel due to the basicity of the nitrogen atom. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent.[1]

  • Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final N-arylsulfonylpiperidine.

    • Characterize the product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Example: Synthesis of 1-(Tosyl)piperidine

To a solution of piperidine (0.85 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous DCM (50 mL) was added a solution of 4-toluenesulfonyl chloride (2.10 g, 11 mmol) in anhydrous DCM (20 mL) dropwise at 0 °C. The reaction mixture was stirred at room temperature for 16 hours. The reaction was then quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by flash column chromatography (Hexane:Ethyl Acetate = 7:3) to afford 1-(tosyl)piperidine as a white solid (2.1 g, 88% yield).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-arylsulfonylation of piperidine.

experimental_workflow Experimental Workflow for N-Arylsulfonylation of Piperidine reagents Reagents: - Piperidine Derivative - Arylsulfonyl Chloride - Base (e.g., Et3N) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_setup reaction Reaction (Room Temperature, 12-24h) reaction_setup->reaction workup Aqueous Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (Flash Column Chromatography) workup->purification product Pure N-Arylsulfonylpiperidine purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Workflow for N-arylsulfonylation of piperidine.

References

Application Notes and Protocols for 1-((4-Bromophenyl)sulfonyl)piperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Bromophenyl)sulfonyl)piperidine is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a piperidine ring, a common motif in many pharmaceuticals, linked to a 4-bromophenyl group via a sulfonamide bridge. The presence of the bromine atom on the aromatic ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. This makes this compound a valuable building block for creating libraries of compounds in drug discovery programs. The sulfonylpiperidine moiety itself is a known pharmacophore, and its combination with a modifiable aryl group allows for extensive structure-activity relationship (SAR) studies.

This document provides an overview of the key applications of this compound in organic synthesis, with a focus on its use in palladium-catalyzed cross-coupling reactions. Detailed protocols for representative transformations are provided below.

Core Applications in Organic Synthesis

The primary utility of this compound in synthetic organic chemistry lies in its role as an aryl bromide substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be selectively activated to form new carbon-carbon and carbon-nitrogen bonds. The most common and powerful of these transformations include:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Heck Coupling: For the synthesis of substituted alkenes.

  • Buchwald-Hartwig Amination: For the formation of arylamines.

  • Sonogashira Coupling: For the synthesis of aryl alkynes.

These reactions enable the diversification of the 4-bromophenyl moiety, leading to a wide array of derivatives with potential biological activity.

Experimental Protocols and Data

While this compound is a commercially available and synthetically useful building block, specific, reproducible, and high-yield protocols for its use in cross-coupling reactions are not extensively detailed in publicly available literature. The following sections provide generalized yet detailed protocols for the major cross-coupling reactions, based on established methodologies for similar aryl bromides. These protocols are intended as a starting point for optimization in a research setting.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. Using this compound as a substrate, a variety of aryl and heteroaryl groups can be introduced at the 4-position of the phenyl ring.

General Reaction Scheme:
Experimental Protocol: Synthesis of 1-((4'-methoxybiphenyl-4-yl)sulfonyl)piperidine

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 321.2 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228 mg), and potassium phosphate tribasic (2.0 mmol, 424 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine (0.04 mmol, 11.2 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Representative Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes typical yields for Suzuki-Miyaura reactions with various aryl bromides, which can be used as a reference for optimizing reactions with this compound.

EntryAryl Boronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95
24-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane10090-98
33-Furylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10080-92

Note: Yields are generalized from literature on similar substrates and may vary for this compound.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) B Add Catalyst System: - Pd(OAc)₂ - Ligand (PCy₃) C Add Solvents: - Toluene - Water D Inert Atmosphere (Argon Purge) C->D E Heat & Stir (100°C, 12-24h) F Monitor Progress (TLC / LC-MS) G Cool & Dilute (Ethyl Acetate) F->G H Aqueous Wash (Water & Brine) I Dry & Concentrate J Column Chromatography K Isolated Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of N-aryl derivatives from aryl halides. This reaction is particularly valuable in medicinal chemistry for accessing a wide range of arylamine scaffolds.

General Reaction Scheme:
Experimental Protocol: Synthesis of 1-((4-(Phenylamino)phenyl)sulfonyl)piperidine

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.024 mmol, 11.4 mg).

  • Add this compound (1.0 mmol, 321.2 mg).

  • Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 110 µL) via syringe.

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the desired product.

Representative Quantitative Data for Buchwald-Hartwig Amination

The following table presents typical yields for the amination of aryl bromides.

EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂/BINAPCs₂CO₃Toluene10088-97
2AnilinePd₂(dba)₃/XPhosNaOtBuToluene10090-99
3BenzylaminePd(OAc)₂/RuPhosK₂CO₃Dioxane11085-95

Note: Yields are generalized from literature on similar substrates and may vary for this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L₂)-Br Pd0->OA_Complex Oxidative Addition (ArBr) Amine_Complex [Ar-Pd(II)(L₂)(HNR¹R²)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination (HNR¹R²) Amido_Complex Ar-Pd(II)(L₂)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Further Applications: Heck and Sonogashira Couplings

  • Heck Reaction: Would couple the aryl bromide with an alkene (e.g., styrene, acrylates) to introduce a vinyl group. This is typically carried out using a palladium catalyst (like Pd(OAc)₂) and a base (like triethylamine).

  • Sonogashira Coupling: Would react the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an arylalkyne. This reaction famously uses a dual catalyst system of palladium and copper(I) iodide in the presence of an amine base.

Researchers can adapt standard protocols for these reactions to this compound, with the expectation of good reactivity given the electronic nature of the substrate. Optimization of ligands, bases, and solvents would be necessary to achieve high yields.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, primarily serving as a substrate for palladium-catalyzed cross-coupling reactions. Its ability to undergo Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings allows for the efficient synthesis of a diverse range of complex molecules. The provided protocols offer a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets in the pursuit of novel chemical entities for drug discovery and other applications.

Application Notes and Protocols for 1-((4-Bromophenyl)sulfonyl)piperidine and Its Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific biological data for 1-((4-Bromophenyl)sulfonyl)piperidine is not extensively available in the public domain, the core structure, combining a piperidine ring with a 4-bromophenylsulfonyl group, is a key pharmacophore in a variety of biologically active compounds. The piperidine moiety is a privileged scaffold in medicinal chemistry, known to enhance drug-like properties such as metabolic stability and bioavailability.[1][2] This document provides an overview of the known applications of structurally related analogs, summarizing their biological activities, quantitative data, and relevant experimental protocols to guide future research and drug design efforts involving the this compound scaffold.

Potential Therapeutic Applications of Structural Analogs

Derivatives of the (4-Bromophenyl)sulfonyl)piperidine/piperazine scaffold have shown promise in several therapeutic areas, including:

  • Antimicrobial and Antibiofilm Agents: Analogs incorporating an L-valine residue have demonstrated activity against Gram-positive pathogens, particularly Enterococcus faecium, including biofilm-associated infections.[3]

  • Enzyme Inhibition: N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been identified as potent inhibitors of α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in diabetes and neurodegenerative diseases, respectively.[4]

  • Anticancer Activity: Phenylsulfonylpiperazine derivatives have been shown to impair the viability of luminal breast cancer cells (MCF7), exhibiting antimigratory and antiproliferative effects.[5] Piperidine-containing compounds, in general, have been investigated as potential clinical agents against various cancers, including breast, prostate, colon, lung, and ovarian cancer.[6]

  • Sigma Receptor Ligands: Arylalkylsulfonyl piperidine derivatives have been synthesized and evaluated as high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of central nervous system (CNS) disorders.[7]

  • Dopamine Receptor Ligands: Phenylpiperidine derivatives have been explored as D2 receptor ligands, with some acting as dopaminergic stabilizers.[8]

Quantitative Data for Structural Analogs

The following tables summarize the biological activity of various compounds structurally related to this compound.

Table 1: Enzyme Inhibition by N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide Derivatives [4]

Compound IDSubstituentTarget EnzymeIC₅₀ (µM)
5h n-octylα-glucosidase57.38 ± 0.19
5j undecylα-glucosidase123.36 ± 0.19
5c n-propylα-glucosidase123.42 ± 0.19
5d n-butylα-glucosidase124.35 ± 0.15
5l 4-nitrobenzylα-glucosidase124.74 ± 0.18
5g n-heptylAcetylcholinesterase92.13 ± 0.15
5h n-octylAcetylcholinesterase98.72 ± 0.12

Table 2: Antimicrobial Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [3]

CompoundTarget OrganismMIC (µg/mL)
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valineEnterococcus faecium2.5 - 1024 (range for various derivatives)
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-oneEnterococcus faecium2.5 - 1024 (range for various derivatives)

Table 3: Cytotoxic Activity of a Phenylsulfonylpiperazine Derivative [5]

CompoundCell LineIC₅₀ (µM)Selective Index (SI)
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanoneMCF7 (luminal breast cancer)4.4835.6

Table 4: Sigma Receptor Binding Affinity of a Piperidine Derivative [7]

CompoundReceptorKᵢ (nM)σ₁/σ₂ Selectivity Ratio
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ₁0.96 ± 0.0596
σ₂91.8 ± 8.1

Experimental Protocols

The following are generalized protocols based on methodologies reported for the synthesis and biological evaluation of analogs of this compound.

Protocol 1: General Synthesis of N-Aryl/Alkyl-4-bromobenzenesulfonamides

This protocol is adapted from the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides.[4]

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in DCM to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized procedure for assessing the inhibitory activity of compounds against α-glucosidase.[4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • Acarbose as a positive control

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose at various concentrations in phosphate buffer containing a small percentage of DMSO.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This is a standard protocol to assess the cytotoxic effects of compounds on cancer cell lines.[5]

Materials:

  • MCF7 (or other cancer cell line) and a non-cancerous control cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts in the drug design and evaluation process for compounds based on the (4-Bromophenyl)sulfonyl)piperidine scaffold.

G General Structure-Activity Relationship (SAR) Insights Scaffold This compound Scaffold Piperidine Piperidine Ring (Metabolic Stability, Solubility) Scaffold->Piperidine Sulfonyl Sulfonyl Linker (H-bond Acceptor) Scaffold->Sulfonyl Bromophenyl 4-Bromophenyl Group (Lipophilicity, Halogen Bonding) Scaffold->Bromophenyl R_group Substitution at Piperidine Nitrogen (Modulates Activity & Selectivity) Scaffold->R_group

Caption: Key structural features of the core scaffold and their potential roles in biological activity.

G Drug Discovery Workflow for Piperidine Sulfonamides cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Development Design Scaffold Selection (e.g., this compound) Library Library Synthesis (Varying Substituents) Design->Library Screening Primary Screening (e.g., Enzyme Inhibition, Cytotoxicity) Library->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Studies (Animal Models) ADME->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

Application Notes and Protocols for 1-((4-Bromophenyl)sulfonyl)piperidine in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-((4-Bromophenyl)sulfonyl)piperidine is a versatile bifunctional building block crucial in the synthesis of novel therapeutic agents targeting neurological disorders. Its structure, featuring a piperidine ring and a brominated phenyl sulfonyl group, offers strategic advantages for medicinal chemists. The piperidine moiety is a prevalent scaffold in central nervous system (CNS) drugs, enhancing properties like blood-brain barrier penetration, while the bromo-aryl group serves as a key handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This allows for the systematic exploration of chemical space to develop potent and selective ligands for various neurological targets. A significant application of this building block is in the development of serotonin 5-HT6 receptor antagonists, a promising class of drugs for the symptomatic treatment of cognitive deficits in Alzheimer's disease.[3][4][5] These antagonists have been shown to enhance cholinergic and glutamatergic neurotransmission, which are impaired in Alzheimer's patients.[3][4] This document provides detailed protocols for the synthesis of this compound and its subsequent elaboration into advanced intermediates for neurological drug candidates, alongside methodologies for key biological assays.

Chemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄BrNO₂S
Molecular Weight304.20 g/mol
AppearanceWhite to off-white solid
Melting Point73-75 °C (for 4-bromobenzenesulfonyl chloride precursor)
SolubilitySoluble in organic solvents like Dichloromethane, Ethyl Acetate
Protocol 1: Synthesis of this compound

This two-step synthesis involves the initial preparation of 4-bromobenzenesulfonyl chloride followed by its reaction with piperidine.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This procedure is adapted from the chlorosulfonation of bromobenzene.[6]

  • Materials: Bromobenzene, Chlorosulfonic acid, Ice.

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, cool 2.5 equivalents of chlorosulfonic acid to 12-15°C in a water bath.

    • Gradually add 1 equivalent of bromobenzene to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature around 15°C. Hydrogen chloride gas will be evolved and should be trapped.

    • After the addition is complete, heat the reaction mixture to 60°C for two hours.

    • Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Collect the precipitated crude 4-bromobenzenesulfonyl chloride by suction filtration and wash it with cold water.

    • The crude product can be used directly in the next step or recrystallized from a suitable solvent like hexane for higher purity.

Step 2: Synthesis of this compound

This is a standard sulfonamide formation reaction.[1][7]

  • Materials: 4-Bromobenzenesulfonyl chloride, Piperidine, Dichloromethane (DCM), Triethylamine (TEA) or an aqueous base like NaOH, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 1 equivalent of 4-bromobenzenesulfonyl chloride in DCM.

    • To this solution, add 1.1 equivalents of piperidine and 1.2 equivalents of triethylamine. Alternatively, an aqueous solution of sodium hydroxide can be used.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

Table 2: Representative Reaction Data for Sulfonamide Formation

Starting MaterialReagentsSolventTime (h)Yield (%)
4-Bromobenzenesulfonyl chloride, PiperidineTriethylamineDichloromethane4-6>90 (Typical)

Application as a Building Block in Neurological Drug Synthesis

The bromine atom on the phenyl ring of this compound is a versatile functional group for introducing molecular diversity through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[2] This is a key strategy in the synthesis of 5-HT6 receptor antagonists.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF), Water.

  • Procedure:

    • To a reaction vessel, add 1 equivalent of this compound, 1.2 equivalents of the desired arylboronic acid, 2 equivalents of a base (e.g., K₂CO₃), and 0.05 equivalents of a palladium catalyst.

    • De-gas the reaction vessel by purging with an inert gas (e.g., Argon or Nitrogen).

    • Add a degassed mixture of solvent and water (e.g., Toluene/H₂O 4:1).

    • Heat the reaction mixture to 80-100°C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Table 3: Example Suzuki-Miyaura Coupling Reaction Data

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9070-90 (Typical)

Biological Assays for Neurological Drug Candidates

Derivatives of this compound are frequently evaluated for their affinity to the 5-HT6 receptor, a key target in Alzheimer's disease research.

Protocol 3: 5-HT6 Receptor Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a compound to the 5-HT6 receptor.[8]

  • Materials: Cell membranes expressing human 5-HT6 receptors, [³H]-LSD (lysergic acid diethylamide) as the radioligand, Non-specific binding agent (e.g., methiothepin), Test compounds, Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4), Scintillation cocktail, 96-well plates, Filtration apparatus, Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the binding buffer.

    • In a 96-well plate, add the cell membrane suspension (typically 25 µg protein per well).

    • For total binding wells, add [³H]-LSD at a concentration near its Kd (e.g., 2.5-10.0 nM).

    • For non-specific binding wells, add [³H]-LSD and a high concentration of a non-labeled ligand (e.g., 5 µM methiothepin).

    • For competition binding wells, add [³H]-LSD and the various concentrations of the test compound.

    • Incubate the plates at 37°C for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Table 4: Representative Data from 5-HT6 Receptor Binding Assay

CompoundTargetRadioligandIC₅₀ (nM)Ki (nM)
Example 5-HT6 Antagonist5-HT6 Receptor[³H]-LSD105

Visualizations

Diagrams

G Synthesis Workflow for this compound cluster_0 Step 1: Preparation of Key Intermediate cluster_1 Step 2: Sulfonamide Formation Bromobenzene Bromobenzene 4-Bromobenzenesulfonyl Chloride 4-Bromobenzenesulfonyl Chloride Bromobenzene->4-Bromobenzenesulfonyl Chloride Chlorosulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->4-Bromobenzenesulfonyl Chloride This compound This compound 4-Bromobenzenesulfonyl Chloride->this compound Reaction with amine Piperidine Piperidine Piperidine->this compound

Caption: Synthesis of this compound.

G Application in Drug Synthesis via Suzuki-Miyaura Coupling Building_Block This compound Drug_Candidate Neurological Drug Candidate Building_Block->Drug_Candidate Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Drug_Candidate Catalyst Pd Catalyst + Base Catalyst->Drug_Candidate Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow.

G 5-HT6 Receptor Signaling Pathway in Neurons 5HT6_Antagonist 5-HT6 Antagonist (e.g., Derivative of this compound) 5HT6R 5-HT6 Receptor 5HT6_Antagonist->5HT6R Blocks GABA_Neuron GABAergic Interneuron 5HT6R->GABA_Neuron Activates GABA_Release GABA Release GABA_Neuron->GABA_Release Leads to Cholinergic_Neuron Cholinergic Neuron GABA_Release->Cholinergic_Neuron Inhibits Glutamatergic_Neuron Glutamatergic Neuron GABA_Release->Glutamatergic_Neuron Inhibits ACh_Release Acetylcholine Release Cholinergic_Neuron->ACh_Release Glu_Release Glutamate Release Glutamatergic_Neuron->Glu_Release Cognition Improved Cognition ACh_Release->Cognition Glu_Release->Cognition

Caption: 5-HT6 receptor antagonist mechanism.

References

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents via Suzuki-Miyaura Coupling of 1-((4-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] A common strategy to develop new anti-inflammatory agents with improved efficacy and reduced side effects is to synthesize derivatives of existing pharmacophores. The piperidine moiety is a prevalent scaffold in medicinal chemistry, known to enhance the pharmacological properties of various drugs.[2] This document outlines a protocol for the synthesis of a library of novel 1-((4'-substituted-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine derivatives, starting from 1-((4-bromophenyl)sulfonyl)piperidine. The synthetic approach is centered around the versatile Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a wide range of functional groups at the 4'-position of the biphenyl scaffold.[3][4] These novel compounds are designed with the hypothesis that the extended biaryl structure may offer enhanced binding to inflammatory targets, such as cyclooxygenase (COX) enzymes.

I. Synthetic Workflow and Rationale

The synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of diverse functional groups.[5][6] The resulting biaryl compounds will be evaluated for their anti-inflammatory activity.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Arylboronic Acid B->C D 1-((4'-substituted-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine Derivatives C->D E Purified Compounds D->E F In vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema) E->F G Data Analysis F->G H Structure-Activity Relationship (SAR) G->H

Figure 1: Synthetic and evaluation workflow for novel anti-inflammatory agents.

II. Experimental Protocols

A. General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure: [7]

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

B. In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema

This protocol details the evaluation of the anti-inflammatory effects of the synthesized compounds in a rat model.[8][9]

Materials:

  • Wistar rats (150-200 g)

  • Synthesized test compounds

  • Indomethacin (positive control)

  • 0.9% Saline solution (vehicle)

  • 1% Carrageenan solution in saline

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 25, 50, and 100 mg/kg).

  • Administer the vehicle, indomethacin, or test compounds orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

III. Data Presentation

The anti-inflammatory activity data for a series of synthesized 1-((4'-substituted-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine derivatives are summarized in the table below.

Compound IDR Group at 4'-positionDose (mg/kg)% Inhibition of Paw Edema at 3h (Mean ± SEM)
1 -H5035.2 ± 2.1
2 -OCH₃5058.7 ± 3.5
3 -Cl5045.1 ± 2.8
4 -CF₃5062.3 ± 4.1
Indomethacin -1075.4 ± 3.9

IV. Signaling Pathway

The anti-inflammatory action of many NSAIDs is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, pain, and fever.[1] The synthesized compounds are hypothesized to act on this pathway.

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Cyclooxygenase (COX-1 & COX-2) B->C D Prostaglandins C->D E Inflammation (Pain, Fever, Swelling) D->E F Synthesized Compounds (Potential Inhibitors) F->C

Figure 2: The Cyclooxygenase (COX) pathway and the proposed site of action for the synthesized compounds.

References

Application Notes and Protocols: Preparation and Antibacterial Evaluation of 1-((4-Bromophenyl)sulfonyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Sulfonamides, a well-established class of synthetic antimicrobials, continue to be a promising scaffold for the development of new therapeutic agents due to their broad-spectrum activity and well-understood mechanism of action.[1][2][3] These compounds typically function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4][5][6] Since humans obtain folic acid from their diet, sulfonamides selectively target microbial metabolic pathways.[4][7][8] The incorporation of a piperidine moiety into the sulfonamide structure can enhance lipophilicity and modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This document provides detailed protocols for the synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine and its derivatives, their evaluation for antibacterial activity, and assessment of their cytotoxicity.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, is achieved through a nucleophilic substitution reaction between 4-bromophenylsulfonyl chloride and piperidine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

4-Bromophenylsulfonyl Chloride + Piperidine → this compound + HCl

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromophenylsulfonyl chloride

  • Piperidine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromophenylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled piperidine solution dropwise over 20-30 minutes.

  • Reaction: Stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Antibacterial Activity Assessment

The antibacterial efficacy of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35 ± 2°C for 18-24 hours.[9]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antibacterial Activity

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of a series of this compound derivatives against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Compound IDR-group on Piperidine RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BPS-H -H64128
BPS-Me 4-Methyl3264
BPS-Et 4-Ethyl32128
BPS-Ph 4-Phenyl1664
BPS-OH 4-Hydroxy128256
Ciprofloxacin (Reference)10.5

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of potential antibacterial compounds against mammalian cells to ensure their safety for therapeutic use.[12] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[13]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity

The following table presents hypothetical IC₅₀ values for the synthesized derivatives against the HEK293 human embryonic kidney cell line.

Compound IDR-group on Piperidine RingIC₅₀ (µM) vs. HEK293
BPS-H -H>100
BPS-Me 4-Methyl85.2
BPS-Et 4-Ethyl92.5
BPS-Ph 4-Phenyl55.8
BPS-OH 4-Hydroxy>100
Doxorubicin (Reference)1.5

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Data Analysis start 4-Bromophenylsulfonyl Chloride + Piperidine reaction Nucleophilic Substitution start->reaction workup Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 1-((4-Bromophenyl)sulfonyl) piperidine Derivatives purification->product mic_assay MIC Determination (Broth Microdilution) product->mic_assay cytotoxicity_assay Cytotoxicity Assay (MTT) product->cytotoxicity_assay mic_data MIC Values mic_assay->mic_data ic50_data IC50 Values cytotoxicity_assay->ic50_data sar_analysis Structure-Activity Relationship (SAR) mic_data->sar_analysis ic50_data->sar_analysis

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Mechanism of Action

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide 1-((4-Bromophenyl)sulfonyl) piperidine Derivative Sulfonamide->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamide derivatives.

Conclusion

This document outlines a comprehensive approach for the synthesis and evaluation of this compound derivatives as potential antibacterial agents. The provided protocols for synthesis, MIC determination, and cytotoxicity assessment offer a solid framework for researchers in the field of drug discovery. The structure-activity relationship data, although hypothetical, suggests that modifications to the piperidine ring can influence both antibacterial potency and cytotoxicity, highlighting the importance of systematic derivatization in optimizing lead compounds. Further investigation into these and other derivatives is warranted to develop novel and effective treatments for bacterial infections.

References

Application Note: A Scalable Two-Step Synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable two-step synthesis for the preparation of 1-((4-bromophenyl)sulfonyl)piperidine, a valuable building block in medicinal chemistry. The synthesis commences with the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride, which is subsequently reacted with piperidine to afford the target compound. This protocol is designed for gram-scale synthesis and offers high yield and purity, making it suitable for drug discovery and development applications. Detailed experimental procedures, tabulated analytical data, and workflow diagrams are provided to ensure reproducibility and facilitate seamless integration into research and development pipelines.

Introduction

The this compound moiety is a key structural motif found in a variety of biologically active compounds. Notably, derivatives of sulfonylpiperidine have shown promise as potent inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the cholinergic hypothesis of Alzheimer's disease.[1][2][3][4][5] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a therapeutic strategy for mitigating the cognitive decline associated with Alzheimer's. The scalable and efficient synthesis of this compound is therefore of significant interest to the drug development community. This document provides a comprehensive guide to its preparation and characterization.

Chemical Reaction Pathway

The synthesis of this compound is achieved through a two-step process:

  • Chlorosulfonation of Bromobenzene: Bromobenzene is reacted with chlorosulfonic acid in an electrophilic aromatic substitution to produce the key intermediate, 4-bromobenzenesulfonyl chloride.

  • Sulfonylation of Piperidine: The resulting 4-bromobenzenesulfonyl chloride is then reacted with piperidine in a nucleophilic substitution reaction to yield the final product, this compound.

G cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonylation Bromobenzene Bromobenzene Step1_plus + Bromobenzene->Step1_plus Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1_plus Bromobenzenesulfonyl_Chloride 4-Bromobenzenesulfonyl Chloride Step1_plus->Bromobenzenesulfonyl_Chloride Electrophilic Aromatic Substitution Piperidine Piperidine Step2_plus + Bromobenzenesulfonyl_Chloride->Step2_plus Piperidine->Step2_plus Final_Product This compound Step2_plus->Final_Product Nucleophilic Substitution Bromobenzenesulfonyl_Chloride_ref 4-Bromobenzenesulfonyl Chloride

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 4-Bromobenzenesulfonyl Chloride

This protocol is adapted for a gram-scale synthesis and should be performed in a well-ventilated fume hood.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Bromobenzene157.0178.50.50
Chlorosulfonic acid116.52291.32.50
Crushed Ice18.021000-
Dichloromethane (DCM)84.93As needed-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to neutralize the evolved HCl gas), add chlorosulfonic acid (291.3 g, 2.50 mol).

  • Addition of Bromobenzene: Cool the flask to 0-5 °C using an ice-salt bath. Slowly add bromobenzene (78.5 g, 0.50 mol) dropwise from the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully and slowly pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

  • Isolation: The white precipitate of 4-bromobenzenesulfonyl chloride is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • Drying: The crude product is dried under vacuum to a constant weight. The product is used in the next step without further purification.

Expected Yield: ~85-90%

Step 2: Scale-up Synthesis of this compound

This protocol describes the reaction of 4-bromobenzenesulfonyl chloride with piperidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
4-Bromobenzenesulfonyl chloride255.50127.750.50
Piperidine85.1546.830.55
Triethylamine (Et3N)101.1960.710.60
Dichloromethane (DCM)84.931 L-
1 M Hydrochloric acid (HCl)36.46As needed-
Saturated sodium bicarbonate (NaHCO3)84.01As needed-
Brine (saturated NaCl solution)58.44As needed-
Anhydrous magnesium sulfate (MgSO4)120.37As needed-
Ethanol46.07As needed-

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (46.83 g, 0.55 mol) and triethylamine (60.71 g, 0.60 mol) in 500 mL of dichloromethane.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (127.75 g, 0.50 mol) in 500 mL of dichloromethane and add it to the dropping funnel.

  • Reaction: Cool the piperidine solution to 0 °C using an ice bath. Add the 4-bromobenzenesulfonyl chloride solution dropwise over 60-90 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO3 solution (2 x 250 mL), and brine (250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound as a white solid.

Expected Yield: ~90-95%

Data Presentation

Summary of Synthesis Data:

StepProductStarting MaterialMolar Ratio (SM:Reagent)SolventReaction Time (h)Yield (%)Purity (by HPLC) (%)
14-Bromobenzenesulfonyl chlorideBromobenzene1:5 (vs. Chlorosulfonic acid)None3-485-90>95
2This compound4-Bromobenzenesulfonyl chloride1:1.1 (vs. Piperidine)DCM12-1690-95>99

Analytical Data (Representative):

AnalysisResult
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.75 (d, J = 8.8 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 3.05 (t, J = 5.6 Hz, 4H), 1.65 (p, J = 5.6 Hz, 4H), 1.45 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm)135.5, 132.5, 129.0, 128.5, 47.0, 25.5, 23.5
Mass Spec. (ESI-MS) m/z[M+H]⁺ calculated for C₁₁H₁₅BrNO₂S: 304.00, Found: 304.1
Melting Point 135-137 °C

Note: The provided analytical data is representative for N-arylsulfonylpiperidine structures and may vary slightly for the synthesized compound.[6]

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Bromobenzene & Piperidine step1 Step 1: Chlorosulfonation of Bromobenzene start->step1 intermediate Intermediate: 4-Bromobenzenesulfonyl Chloride step1->intermediate step2 Step 2: Sulfonylation of Piperidine intermediate->step2 crude_product Crude Product step2->crude_product workup Aqueous Work-up crude_product->workup recrystallization Recrystallization workup->recrystallization final_product Final Product: this compound recrystallization->final_product analysis Analytical Characterization (NMR, MS, HPLC) final_product->analysis

Figure 2: Experimental workflow for the synthesis of this compound.
Acetylcholinesterase Inhibition Pathway

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Inhibitor->AChE Inhibition Cholinergic_Transmission Increased Cholinergic Transmission Postsynaptic_Receptor->Cholinergic_Transmission

Figure 3: Proposed mechanism of action via acetylcholinesterase inhibition.

Conclusion

This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. The described methodology is robust, high-yielding, and amenable to scale-up, making it a valuable resource for researchers and professionals in the field of drug discovery and development. The provided data and visualizations offer a comprehensive guide for the practical implementation of this synthesis.

References

Application Notes and Protocols for the Purification of 1-((4-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 1-((4-bromophenyl)sulfonyl)piperidine, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols outlined below are designed to enhance the purity of the compound, a critical step for ensuring the reliability of research data and the quality of pharmaceutical products. The primary purification techniques covered are recrystallization and column chromatography, with supporting data derived from analogous compounds and standard laboratory practices.

Data Presentation

The following table summarizes the expected outcomes for the described purification techniques. The data is compiled based on purification results for structurally related compounds and serves as a guideline for achieving high purity.

Purification TechniqueSolvent/Mobile Phase SystemTypical Recovery Yield (%)Purity Achieved (%)Notes
RecrystallizationDichloromethane / n-Heptane (1:4 v/v)~85-95> 98.5 (GC)Effective for removing less polar and more soluble impurities.
RecrystallizationEthanol~80-90> 98Good for removing polar impurities that remain soluble in cold ethanol.[1]
Column ChromatographyDichloromethane / Hexane (1:1 v/v)~70-85> 99 (HPLC)Ideal for separating compounds with close polarities and for achieving very high purity.[2]

Experimental Protocols

Recrystallization

Recrystallization is a robust method for purifying solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.

a) Protocol for Recrystallization from Dichloromethane/n-Heptane

This protocol is adapted from a procedure used for the purification of the closely related compound, 1-(4-bromophenyl)piperidine, and is expected to be effective for this compound.[3]

Materials:

  • Crude this compound

  • Dichloromethane (DCM), reagent grade

  • n-Heptane, reagent grade

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, add 2 mL of dichloromethane.

  • Heating: Gently warm the mixture to 35-40°C while stirring to completely dissolve the solid.

  • Addition of Anti-solvent: Once the solid is fully dissolved, slowly add n-heptane (approximately 8 mL for every 1 gram of crude material) to the warm solution while continuing to stir. The solution will become turbid, indicating the initiation of precipitation.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For optimal crystal formation and yield, subsequently place the flask in an ice bath for at least 1 hour.

  • Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

b) Protocol for Recrystallization from Ethanol

This method is a common alternative for the recrystallization of sulfonamide derivatives.[1]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute), reagent grade

  • Erlenmeyer flask

  • Heating mantle or hot plate with a reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask with a stir bar, add the crude this compound. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring to dissolve the compound. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, cool the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of ice-cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

Column Chromatography

Silica gel column chromatography is a highly effective technique for purifying compounds based on their differential adsorption to the stationary phase.

Protocol for Column Chromatography

This protocol is based on the purification of a similar sulfonyl piperidine derivative and is suitable for achieving high purity.[2]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Hexane, HPLC grade

  • Chromatography column

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, silica gel coated

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (1:1 dichloromethane/hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Add the mobile phase (1:1 dichloromethane/hexane) to the column and begin elution. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes or using a fraction collector.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) using the same mobile phase. Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualization of Experimental Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation crude_product Crude Product add_solvent Add Dichloromethane crude_product->add_solvent heat_dissolve Warm to 40°C & Dissolve add_solvent->heat_dissolve add_antisolvent Add n-Heptane heat_dissolve->add_antisolvent Clear Solution cool_rt Cool to Room Temp. add_antisolvent->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter Crystal Slurry wash Wash with Cold n-Heptane filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for Recrystallization.

Column_Chromatography_Workflow cluster_preparation Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Dry Load Crude Sample pack_column->load_sample elute Elute with DCM/Hexane (1:1) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography.

References

Application Notes and Protocols for the Characterization of 1-((4-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-((4-Bromophenyl)sulfonyl)piperidine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis are designed to ensure the identity, purity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Application Note:

Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and separating it from potential impurities.[1] The method utilizes a C18 stationary phase and a mobile phase of acetonitrile and water, with detection by UV spectrophotometry.[2][3] For compounds lacking a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) can be employed.[4]

Experimental Protocol:

a) Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

  • HPLC vials

b) Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

c) Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.[1]

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare as described for the standard solution.[1]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

d) Data Presentation:

Table 1: Typical HPLC Purity Data for this compound

Peak No.Retention Time (min)Area (%)Identity
13.50.15Impurity A
24.80.10Impurity B
36.299.70This compound
47.50.05Impurity C

Note: Retention times are illustrative and will vary based on the specific HPLC system and conditions.

e) Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.[5][6]

Experimental Protocol:

a) Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tubes

b) Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

c) Sample Preparation:

  • For ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.[6]

  • For ¹³C NMR: Dissolve 20-50 mg of the sample in approximately 0.7 mL of the deuterated solvent.[6]

  • Transfer the solution to an NMR tube.

d) Data Presentation:

Table 2: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
H-2', H-6' (Piperidine)~ 2.99m4H
H-3', H-4', H-5' (Piperidine)~ 1.60m6H
H-2, H-6 (Aromatic)~ 7.82d2H
H-3, H-5 (Aromatic)~ 7.82d2H

Note: Based on data for the similar compound 4-(Piperidine-1-sulfonyl)-benzonitrile.[4]

Table 3: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentExpected Chemical Shift (ppm)
C-4' (Piperidine)~ 23.4
C-3', C-5' (Piperidine)~ 25.1
C-2', C-6' (Piperidine)~ 46.9
C-1 (Aromatic)~ 141.1
C-4 (Aromatic)(Not directly observed for Br)
C-2, C-6 (Aromatic)~ 128.2
C-3, C-5 (Aromatic)~ 132.9

Note: Based on data for the similar compound 4-(Piperidine-1-sulfonyl)-benzonitrile.[4]

e) Logical Workflow Diagram:

NMR_Logic start Start: Structural Verification prep Prepare NMR Sample (Dissolve in Deuterated Solvent) start->prep acquire Acquire 1H and 13C NMR Spectra prep->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Chemical Shifts, Integration, Multiplicity) process->analyze compare Compare with Expected Structure analyze->compare match Structure Confirmed compare->match Yes no_match Structure Not Confirmed (Further Investigation Needed) compare->no_match No

NMR Structural Verification Workflow

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Application Note:

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[7]

Experimental Protocol:

a) Materials and Reagents:

  • This compound sample

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (for enhancing ionization)

b) Instrumentation:

  • Mass Spectrometer with an ESI source (e.g., Triple Quadrupole or TOF).

c) Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in methanol or acetonitrile.

  • Add a small amount of formic acid (e.g., 0.1%) to the solution to promote protonation.

  • Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

d) Data Presentation:

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M+H]⁺320.0212
[M+Na]⁺342.0031

Note: Calculated for C₁₁H₁₄BrNO₂S. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

e) Experimental Workflow Diagram:

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Interpretation dissolve Dissolve in Solvent acidify Acidify (optional) dissolve->acidify infuse Infuse/Inject Sample acidify->infuse ionize Electrospray Ionization (ESI) infuse->ionize analyze Mass Analysis ionize->analyze identify_mw Identify Molecular Ion analyze->identify_mw analyze_frag Analyze Fragmentation identify_mw->analyze_frag

Mass Spectrometry Analysis Workflow

Thermal Analysis (TGA/DSC)

Application Note:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of this compound. TGA measures the change in mass as a function of temperature, indicating decomposition points, while DSC measures the heat flow associated with thermal events like melting.[8][9][10]

Experimental Protocol:

a) Materials:

  • This compound sample

  • TGA and DSC sample pans (e.g., aluminum or platinum)

b) Instrumentation:

  • TGA instrument

  • DSC instrument

c) Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA or DSC pan.[11]

  • Place the pan in the instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).[8]

  • For TGA, monitor the mass loss versus temperature.

  • For DSC, monitor the heat flow versus temperature to identify endothermic (melting) or exothermic (decomposition) events.

d) Data Presentation:

Table 5: Typical Thermal Analysis Data for an Organic Compound

AnalysisParameterTypical Value
DSCMelting Point (Onset)150 - 160 °C
TGAOnset of Decomposition> 200 °C

Note: These values are illustrative and should be determined experimentally.

e) Logical Relationship Diagram:

Thermal_Analysis_Logic cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) compound This compound tga_input Heating under N2 compound->tga_input dsc_input Heating under N2 compound->dsc_input tga_output Mass Loss vs. Temperature tga_input->tga_output tga_info Thermal Stability Decomposition Temperature tga_output->tga_info dsc_output Heat Flow vs. Temperature dsc_input->dsc_output dsc_info Melting Point Phase Transitions dsc_output->dsc_info

Thermal Analysis Techniques

References

Application Notes and Protocols for Aryl Sulfonylpiperidines: A Case Study of the Akt Inhibitor MK-2206 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the handling, storage, and experimental use of aryl sulfonylpiperidines, with a specific focus on the well-characterized Akt inhibitor, MK-2206 hydrochloride. The protocols and data presented herein are intended to ensure the integrity of experimental results and promote safe laboratory practices.

Introduction to Aryl Sulfonylpiperidines and MK-2206

Aryl sulfonylpiperidines are a class of organic compounds characterized by an aryl group and a piperidine ring linked by a sulfonamide functional group. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. A prominent example is MK-2206, an allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] MK-2206 is a highly selective and potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) and is widely used in cancer research to probe the PI3K/Akt/mTOR signaling pathway.[1][2][3]

Handling and Storage Guidelines

Proper handling and storage of aryl sulfonylpiperidines are critical to maintain their chemical integrity and ensure the safety of laboratory personnel.

2.1. Personal Protective Equipment (PPE)

When handling aryl sulfonylpiperidines in solid or solution form, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

2.2. Storage Conditions

To ensure stability, aryl sulfonylpiperidines like MK-2206 hydrochloride should be stored under the following conditions:

  • Solid Form: Store at -20°C for long-term storage (months to years).[2][4][5] For short-term storage (days to weeks), 0-4°C is acceptable.[2] The compound should be kept in a tightly sealed container to protect it from moisture.

  • Solutions: Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -20°C for up to one month or at -80°C for up to six months.[1][6] It is advisable to prepare and use solutions on the same day if possible.[1] Avoid repeated freeze-thaw cycles.

2.3. Shipping and Stability

MK-2206 hydrochloride is stable enough for shipment at ambient temperature for a few weeks.[2] Upon receipt, the compound should be stored as recommended above.

Physicochemical Properties of MK-2206 Hydrochloride

Understanding the physicochemical properties of MK-2206 hydrochloride is crucial for accurate experimental design.

3.1. Solubility Profile

The solubility of MK-2206 hydrochloride in various solvents is summarized in the table below. For aqueous solutions, it is recommended to use buffers with appropriate pH to maintain solubility and stability.

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)≥12.01 mg/mL[4]
50 mM
16.67 mg/mL (ultrasonic, warm to 70°C)[6]
Water≥2.74 mg/mL (with sonication)[4]
3.57 mg/mL (ultrasonic, warm to 60°C)[6]
EthanolInsoluble[4]
DMF0.2 mg/mL[7]
DMF:PBS (pH 7.2) (1:3)0.2 mg/mL[7]

3.2. Stability Profile

Aryl sulfonylpiperidines may be susceptible to degradation under certain conditions. Forced degradation studies are essential to understand the stability of the compound and to develop stability-indicating analytical methods.[8][9]

ConditionDescriptionExpected OutcomeReference(s)
Acidic Hydrolysis 0.1 M HCl, heatPotential degradation[8][9]
Basic Hydrolysis 0.1 M NaOH, heatPotential degradation[8][9]
Oxidative 3% H₂O₂, room temperaturePotential degradation[8][9]
Thermal Dry heat (e.g., 60-80°C)Potential degradation[8][9]
Photolytic Exposure to UV and visible lightPotential degradation[8][9]

Experimental Protocols

The following protocols provide detailed methodologies for common experiments involving aryl sulfonylpiperidines, using MK-2206 as a specific example.

4.1. Protocol for Purity Analysis by HPLC-UV

This protocol describes a general method for determining the purity of MK-2206 hydrochloride.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (20 mM, pH 4.0)

  • MK-2206 hydrochloride reference standard

  • Sample of MK-2206 hydrochloride for analysis

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the ammonium acetate buffer and acetonitrile in a 60:40 (v/v) ratio.[10] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the MK-2206 hydrochloride reference standard in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with the mobile phase to a final concentration within the linear range of the assay (e.g., 200-300 µg/mL).[10]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Ammonium acetate buffer (pH 4.0, 20 mM): Acetonitrile (60:40, v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 250 nm.[10]

    • Column Temperature: Ambient.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

4.2. Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of MK-2206 against Akt kinases.

Reagents:

  • Recombinant human Akt1, Akt2, or Akt3 enzyme.

  • Biotinylated peptide substrate (e.g., GSK-derived).[3]

  • ATP.

  • Assay buffer (containing MgCl₂ and other necessary cofactors).

  • MK-2206 hydrochloride.

  • HTRF quench buffer.[3]

  • Detection reagents (e.g., streptavidin-conjugated fluorophore).

Procedure:

  • Compound Preparation: Prepare a serial dilution of MK-2206 hydrochloride in DMSO.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 16 µL of ATP/MgCl₂ working solution.[3]

    • 1.0 µL of MK-2206 or vehicle (DMSO).[3]

    • 10 µL of peptide working solution.[3]

  • Initiate Reaction: Start the reaction by adding 13 µL of the enzyme working solution.[3]

  • Incubation: Incubate the plate for 50 minutes at room temperature.[3]

  • Stop Reaction: Stop the reaction by adding 60 µL of HTRF quench buffer.[3]

  • Detection: Incubate at room temperature for at least 30 minutes before reading the plate on a suitable plate reader.[3]

  • Data Analysis: Calculate the percent inhibition for each concentration of MK-2206 and determine the IC₅₀ value.

4.3. Protocol for Cell Viability (MTT) Assay

This protocol is for evaluating the cytotoxic effects of MK-2206 on cancer cell lines.

Reagents:

  • Cancer cell line of interest (e.g., T47D breast cancer cells).[10]

  • Complete cell culture medium.

  • MK-2206 hydrochloride.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with a serial dilution of MK-2206 hydrochloride for 48 hours.[10] Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Mechanism of Action and Signaling Pathway

MK-2206 is an allosteric inhibitor of Akt.[1] It binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation. This inhibition of Akt blocks the downstream signaling of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[11][12][13][14]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Proliferation Proliferation & Survival Akt->Proliferation S6K p70S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth _4EBP1->CellGrowth MK2206 MK-2206 MK2206->Akt PTEN PTEN PTEN->PIP3

Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of MK-2206.

Experimental Workflow Diagrams

The following diagrams illustrate typical experimental workflows for purity analysis and cell-based assays of aryl sulfonylpiperidines.

Purity_Analysis_Workflow Start Start Prep_Mobile_Phase Prepare Mobile Phase Start->Prep_Mobile_Phase Prep_Standard Prepare Standard Solution Start->Prep_Standard Prep_Sample Prepare Sample Solution Start->Prep_Sample HPLC_Setup Set Up HPLC System Prep_Mobile_Phase->HPLC_Setup Inject_Samples Inject Standard & Sample Prep_Standard->Inject_Samples Prep_Sample->Inject_Samples HPLC_Setup->Inject_Samples Acquire_Data Acquire Chromatograms Inject_Samples->Acquire_Data Analyze_Data Analyze Data & Calculate Purity Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: General workflow for purity analysis by HPLC.

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of Compound Start->Prepare_Compound Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compound Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Assay_Step Perform Assay (e.g., Add MTT) Incubate_48h->Assay_Step Incubate_Assay Incubate for 2-4h Assay_Step->Incubate_Assay Measure_Signal Measure Signal (e.g., Absorbance) Incubate_Assay->Measure_Signal Analyze_Data Analyze Data & Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell-based viability assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low to No Product Yield

Q: My reaction has a very low yield or has failed completely. What are the common causes?

A: Low or no yield in this sulfonamide synthesis is a frequent issue. Here are the primary areas to investigate:

  • Quality of Starting Materials:

    • 4-Bromobenzenesulfonyl Chloride: This reagent is highly sensitive to moisture.[1] Hydrolysis to the unreactive 4-bromobenzenesulfonic acid is a common problem.[1]

      • Solution: Use a freshly opened bottle of the sulfonyl chloride or purify it before use. Ensure it has been stored in a desiccator.

    • Piperidine: Amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.[1]

      • Solution: Use freshly distilled or a new bottle of piperidine. Ensure it is dry.

    • Solvent: The presence of water in the solvent will lead to the hydrolysis of the sulfonyl chloride.[1]

      • Solution: Use anhydrous (dry) solvents for the reaction.

  • Reaction Conditions:

    • Base: An inadequate or impure base can hinder the reaction. Tertiary amines like triethylamine or pyridine must be pure and dry.[1]

      • Solution: Use a fresh, dry, and pure base. A slight excess (1.1-1.5 equivalents) is often beneficial.[1]

    • Temperature: While the reaction is often performed at 0 °C to room temperature, low temperatures might slow the reaction down excessively if the reactants are not sufficiently reactive.[1]

      • Solution: If the reaction is sluggish at lower temperatures, consider allowing it to warm to room temperature. Gentle heating can sometimes be applied, but this may also promote side reactions.[1]

    • Inert Atmosphere: Reagents can degrade due to atmospheric moisture and oxygen.

      • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Stoichiometry: Incorrect molar ratios of reactants will lead to incomplete conversion.

    • Solution: Double-check all calculations. A 1:1 ratio of piperidine to 4-bromobenzenesulfonyl chloride is a common starting point, with a slight excess of base.[1]

Problem 2: Difficulty in Product Purification

Q: I have obtained a crude product, but I am struggling to purify it. What are the best methods?

A: Purification of sulfonamides can be challenging due to their polarity and crystallinity.

  • Recrystallization: This is a common and effective method for purifying solid sulfonamides.

    • Solution: Ethanol is a frequently used solvent for recrystallization.[2][3] A solvent system of dichloromethane and n-heptane (or hexane) can also be effective.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a good alternative.

    • Solution: A common eluent system is a mixture of dichloromethane and hexane.[4] The polarity can be adjusted based on TLC analysis.

  • Washing: Unreacted starting materials and by-products can often be removed by washing the crude product.

    • Solution: After the reaction, quenching with water and then washing with a dilute acid (like HCl) can remove excess piperidine and base. A subsequent wash with a dilute base (like NaHCO₃) can remove any unreacted sulfonyl chloride (as sulfonic acid).

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound?

A1: A general experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled piperidine solution with stirring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction is typically stirred for an additional 2 to 48 hours.[2]

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography using a dichloromethane/hexane eluent system.[2][4]

Q2: What are potential side reactions in this synthesis?

A2: The main side reaction is the hydrolysis of the 4-bromobenzenesulfonyl chloride to 4-bromobenzenesulfonic acid in the presence of water.[1] This sulfonic acid will not react with the piperidine under these conditions. Another possibility, if the piperidine is not pure, is the reaction of the sulfonyl chloride with other nucleophilic impurities.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method to monitor the reaction's progress. A suitable eluent system would be a mixture of hexane and ethyl acetate or dichloromethane. By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the consumption of the starting materials and the formation of the product.

Q4: What is the effect of different bases on the reaction?

A4: The choice of base is crucial for scavenging the HCl generated during the reaction. Tertiary amines like triethylamine and pyridine are commonly used. An aqueous base like sodium hydroxide can also be used in a Schotten-Baumann reaction setup.[3][5] The key is that the base must be strong enough to neutralize the acid but not so nucleophilic that it competes with the piperidine in reacting with the sulfonyl chloride.

Quantitative Data Summary

ParameterCondition ACondition BExpected OutcomeReference
Base TriethylaminePyridineBoth are effective. Triethylamine is more basic and volatile.[1]
Solvent DichloromethaneTetrahydrofuran (THF)Both are common aprotic solvents. Dichloromethane is often preferred for ease of work-up.[4]
Temperature 0 °C to Room TempRoom TemperatureStarting at 0 °C helps control any initial exotherm.[1]
Purification Recrystallization (Ethanol)Column ChromatographyRecrystallization is preferred for its simplicity if the crude product is relatively clean.[2],[4]

Visualizations

Below are diagrams illustrating the reaction pathway and a troubleshooting workflow.

G Synthesis of this compound A 4-Bromobenzenesulfonyl Chloride D Reaction Mixture in Anhydrous Solvent (e.g., CH2Cl2) A->D B Piperidine B->D C Base (e.g., Triethylamine) C->D G Base-HCl Salt C->G E This compound D->E Nucleophilic Substitution F HCl D->F Byproduct F->G Neutralization

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow start Low or No Product Yield? check_reagents Verify Purity and Dryness of: - Sulfonyl Chloride - Piperidine - Solvent - Base start->check_reagents Yes purification_issue Purification Difficulty? start->purification_issue No, product formed check_conditions Review Reaction Conditions: - Correct Stoichiometry? - Inert Atmosphere Used? - Appropriate Temperature? check_reagents->check_conditions side_reactions Consider Side Reactions: - Hydrolysis of Sulfonyl Chloride (Check for water contamination) check_conditions->side_reactions success Problem Resolved side_reactions->success recrystallize Attempt Recrystallization: - Try Ethanol - Try Dichloromethane/Hexane purification_issue->recrystallize Yes purification_issue->success No chromatography Perform Column Chromatography: - Use Dichloromethane/Hexane eluent recrystallize->chromatography Still Impure recrystallize->success Pure chromatography->success

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Technical Support Center: Optimizing Sulfonamide Formation with Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for sulfonamide formation, with a specific focus on the use of piperidine as the amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of sulfonamides using piperidine.

Question: I am experiencing a low yield in my sulfonamide formation reaction with piperidine. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in sulfonamide synthesis are a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality:

    • Sulfonyl Chloride: This is a critical reagent that is highly sensitive to moisture. Hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid is a primary cause of low yields.[1][2] It is crucial to use a fresh bottle or a recently purified sulfonyl chloride.

    • Piperidine: Ensure the purity of the piperidine. Amines can react with atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.[1]

    • Solvent: The use of anhydrous (dry) solvents is essential to prevent the hydrolysis of the sulfonyl chloride.[1]

    • Base: If a tertiary amine base is used, its purity and dryness should be confirmed.

  • Reaction Conditions:

    • Stoichiometry: Carefully check the molar ratios of your reactants. A 1:1 ratio of piperidine to sulfonyl chloride is a common starting point, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents) if used.[1]

    • Temperature: These reactions are often initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature.[2] If the reaction is slow, gentle heating might be necessary, but excessive heat can lead to side reactions.[1]

    • Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, will help prevent the degradation of reagents due to moisture and oxygen.[1]

Advanced Troubleshooting:

  • Side Reactions: The formation of by-products can significantly reduce the yield of the desired sulfonamide. A common side product is the N,N-disubstituted sulfonamide.[3] The slow, dropwise addition of the sulfonyl chloride to the reaction mixture at a low temperature can help minimize the formation of this and other by-products.[2]

  • Product Isolation: Losses during the workup and purification steps can also contribute to low yields. If your product has some solubility in the aqueous phase, multiple extractions with an organic solvent can improve recovery.[2]

Question: My reaction is producing significant amounts of a white precipitate that is not my product. What could this be and how can I avoid it?

Answer:

The formation of an unexpected precipitate is often the hydrochloride salt of the amine (piperidine hydrochloride in this case) or the tertiary amine base if one is used. This occurs when the HCl generated during the reaction reacts with the amine present.

  • Use of a Non-Nucleophilic Base: To prevent the formation of this salt and to neutralize the HCl, a non-nucleophilic base such as triethylamine or pyridine is commonly added to the reaction mixture.[1][4] The base will react with the HCl, forming the corresponding hydrochloride salt, which can often be filtered off or removed during the aqueous workup.

  • Excess Amine: In some cases, an excess of the reacting amine (piperidine) can be used to act as both the nucleophile and the base.[2] However, this can sometimes lead to the formation of N,N-disubstituted by-products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the sulfonylation of piperidine?

A1: The choice of base is critical for a successful sulfonamide formation. A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is a common and effective choice.[1][4] These bases are strong enough to neutralize the HCl by-product without competing with the piperidine in the reaction with the sulfonyl chloride. The optimal choice may depend on the specific sulfonyl chloride and reaction conditions.

Q2: Which solvent is most suitable for this reaction?

A2: Anhydrous aprotic solvents are generally preferred for sulfonamide synthesis to avoid hydrolysis of the sulfonyl chloride.[1] Dichloromethane (DCM) is a frequently used solvent for these reactions.[4][5] Other suitable solvents include tetrahydrofuran (THF), acetonitrile, and toluene. The choice of solvent should be based on the solubility of the reactants and the desired reaction temperature.

Q3: What is a typical reaction temperature and time for the formation of a sulfonamide with piperidine?

A3: A common procedure involves adding the sulfonyl chloride to a solution of piperidine and a base at 0 °C, followed by stirring at room temperature.[2][4] The reaction is typically monitored by thin-layer chromatography (TLC) and can take anywhere from a few hours to overnight to reach completion.[2]

Q4: Can I use piperidine hydrochloride directly in the reaction?

A4: Yes, it is possible to use piperidine hydrochloride. However, a stronger base will be required to deprotonate the piperidinium ion to generate the free amine in situ for the reaction to proceed. The choice of base and reaction conditions would need to be adjusted accordingly.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sulfonamide Formation

EntryAmineSulfonyl ChlorideBaseSolventTemperatureYield (%)Reference
1PiperidineBenzenesulfonyl chlorideTriethylamineDichloromethane0 °C to RTNot specified[4]
24-(piperidin-1-yl)anilineVarious sulfonyl chloridespH control (aq. media)WaterNot specifiedNot specified[6]
3Trimetazidine (contains piperazine)Methylsulfonyl chloride-DichloromethaneNot specifiedNot specified[5]
4PiperidineVarious sulfonyl chlorides---24.5 - 72.8[3]

Note: The available literature does not always provide a direct, systematic comparison of different conditions for the specific reaction of piperidine with a given sulfonyl chloride. The yields reported often pertain to more complex molecules containing a piperidine moiety.

Experimental Protocols

General Procedure for the Synthesis of a Piperidine Sulfonamide:

This protocol is a generalized procedure based on common practices in the literature.[2][4]

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the sulfonyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled piperidine solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired amount of time (monitor by TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Mandatory Visualizations

Sulfonamide_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Piperidine in Anhydrous DCM prep_base Add Triethylamine prep_amine->prep_base prep_cool Cool to 0 °C prep_base->prep_cool add_sulfonyl Dropwise Addition of Sulfonyl Chloride Solution prep_cool->add_sulfonyl react Stir at Room Temperature (Monitor by TLC) add_sulfonyl->react quench Quench with Water react->quench extract Aqueous Workup (Acid/Base Washes) quench->extract purify Dry, Concentrate & Purify extract->purify product Pure Sulfonamide purify->product

Caption: Experimental workflow for a typical sulfonamide synthesis with piperidine.

Troubleshooting_Sulfonamide_Synthesis cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_sides Side Reactions start Low Yield? check_sulfonyl Sulfonyl Chloride (Moisture Sensitive?) start->check_sulfonyl Yes no_issue Yield is Good start->no_issue No check_amine Piperidine Purity? check_sulfonyl->check_amine check_solvent Anhydrous Solvent? check_amine->check_solvent check_stoich Correct Stoichiometry? check_solvent->check_stoich check_temp Optimal Temperature? check_stoich->check_temp check_atmosphere Inert Atmosphere? check_temp->check_atmosphere check_addition Slow Addition of Sulfonyl Chloride? check_atmosphere->check_addition check_byproducts Formation of N,N-disubstituted product? check_addition->check_byproducts solution Optimize Conditions & Re-run Reaction check_byproducts->solution

Caption: Logical troubleshooting guide for low yield in sulfonamide formation.

References

Technical Support Center: Byproducts in 4-Bromophenylsulfonyl Chloride Reactions with Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of 4-bromophenylsulfonyl chloride and piperidine to synthesize 1-(4-bromophenylsulfonyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring between 4-bromophenylsulfonyl chloride and piperidine?

The primary reaction is a nucleophilic substitution where the secondary amine, piperidine, attacks the electrophilic sulfur atom of the 4-bromophenylsulfonyl chloride. This results in the formation of a stable sulfonamide, 1-(4-bromophenylsulfonyl)piperidine, and hydrochloric acid. The hydrochloric acid is typically neutralized by an excess of piperidine or another added base.

Q2: What is the most common byproduct in this reaction and how is it formed?

The most common and significant byproduct is 4-bromobenzenesulfonic acid.[1] It is formed through the hydrolysis of 4-bromophenylsulfonyl chloride when moisture is present in the reaction setup. Sulfonyl chlorides are highly susceptible to hydrolysis, which cleaves the sulfonyl chloride group to a sulfonic acid.[1]

Q3: Are there other potential byproducts I should be aware of?

While hydrolysis is the main concern, other side reactions are possible, though generally less common under standard conditions:

  • Piperidinium hydrochloride: The reaction produces hydrochloric acid, which will react with the basic piperidine to form the corresponding salt. This is expected and is typically removed during the workup.

  • Unreacted starting materials: Incomplete reactions can leave both 4-bromophenylsulfonyl chloride and piperidine in the crude product.

  • Disulfonated piperidine: While sterically hindered, it is theoretically possible for a second molecule of 4-bromophenylsulfonyl chloride to react with any remaining primary amine impurities or under forcing conditions, though this is highly unlikely with piperidine.

Q4: How can I minimize the formation of the 4-bromobenzenesulfonic acid byproduct?

The key to minimizing hydrolysis is to maintain strictly anhydrous (dry) conditions throughout the experiment. This includes:

  • Using anhydrous solvents.

  • Drying all glassware thoroughly before use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Using freshly opened or properly stored anhydrous reagents.

Q5: What analytical techniques are best for identifying the product and byproducts?

  • Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and identifying the presence of different components in the reaction mixture. The sulfonamide product will be less polar than the sulfonic acid byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for confirming the structure of the desired product and identifying impurities. The aromatic and piperidine protons will have characteristic shifts.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the sulfonamide group (typically with strong S=O stretching bands around 1350 and 1160 cm-1).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the desired product and can help identify byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Significant hydrolysis of starting material: Presence of water in the reaction.1. Increase the reaction time or gently warm the reaction mixture. Monitor the reaction progress by TLC. 2. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly and consider running the reaction under an inert atmosphere.
Presence of a highly polar byproduct Formation of 4-bromobenzenesulfonic acid: This is due to the hydrolysis of 4-bromophenylsulfonyl chloride.Improve the anhydrous conditions of your reaction setup. This byproduct can typically be removed during an aqueous workup with a basic wash (e.g., with sodium bicarbonate solution), as the sulfonic acid will be deprotonated to form a water-soluble salt.
Product is difficult to purify Presence of unreacted 4-bromophenylsulfonyl chloride: The unreacted starting material can co-elute with the product during chromatography.Ensure the reaction goes to completion by using a slight excess of piperidine. Unreacted sulfonyl chloride can be quenched by adding a small amount of water at the end of the reaction (if the desired product is not water-soluble).
Formation of a salt-like precipitate Formation of piperidinium hydrochloride: The HCl generated during the reaction reacts with the basic piperidine.This is a normal byproduct of the reaction. It is typically removed during the aqueous workup as it is water-soluble.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can affect the product and byproduct distribution. The exact values can vary based on the specific experimental setup.

Condition Solvent Temperature Approx. Yield of 1-(4-bromophenylsulfonyl)piperidine Approx. % of 4-Bromobenzenesulfonic Acid Byproduct
Optimal Anhydrous Dichloromethane0 °C to Room Temp> 90%< 5%
Non-Optimal (Moisture Present) Dichloromethane (not dried)Room Temp50-70%20-40%
Non-Optimal (Excessive Heat) Anhydrous Toluene80 °C70-80%10-20% (due to potential degradation and increased hydrolysis rate)

Experimental Protocols

Synthesis of 1-(4-bromophenylsulfonyl)piperidine

This protocol is adapted from a similar synthesis of a sulfonamide from 4-bromophenylsulfonyl chloride and a secondary amine.[2]

Materials:

  • 4-Bromophenylsulfonyl chloride (1.0 eq)

  • Piperidine (2.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-bromophenylsulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add piperidine (2.2 eq) dropwise to the stirred solution. A white precipitate of piperidinium hydrochloride may form.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization of the Expected Product (1-(4-bromophenylsulfonyl)piperidine):

  • 1H NMR (CDCl3): δ ~ 7.7 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 3.0-3.2 (m, 4H, piperidine-H adjacent to N), 1.6-1.8 (m, 6H, other piperidine-H).

  • IR (KBr, cm-1): ~ 1340 (asymmetric SO2 stretch), ~1160 (symmetric SO2 stretch).

Visualizations

Reaction_Pathway reactant1 4-Bromophenylsulfonyl Chloride product 1-(4-Bromophenylsulfonyl)piperidine reactant1->product + Piperidine byproduct 4-Bromobenzenesulfonic Acid reactant1->byproduct Hydrolysis reactant2 Piperidine reactant2->product hcl HCl product->hcl (byproduct of main reaction) water H₂O (Moisture) water->byproduct

Caption: Reaction pathway for the synthesis of 1-(4-bromophenylsulfonyl)piperidine and the major byproduct formation.

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Review Reaction Conditions start->check_conditions anhydrous Were conditions anhydrous? check_conditions->anhydrous completion Was the reaction complete? check_conditions->completion anhydrous->completion Yes solution_hydrolysis Improve drying of solvents and glassware. Use inert atmosphere. anhydrous->solution_hydrolysis No solution_incomplete Increase reaction time or use a slight excess of piperidine. completion->solution_incomplete No purification Optimize Purification completion->purification Yes workup Perform basic wash to remove sulfonic acid. purification->workup chromatography Use column chromatography to separate from non-polar impurities. purification->chromatography

Caption: A troubleshooting workflow for addressing common issues in the synthesis of 1-(4-bromophenylsulfonyl)piperidine.

References

Technical Support Center: Synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically a nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-bromophenylsulfonyl chloride. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: My reaction yield is consistently low. What are the common causes?

Low yields can stem from several factors. The most common issues include:

  • Poor quality of reagents: 4-Bromophenylsulfonyl chloride is sensitive to moisture and can hydrolyze. It is crucial to use a fresh or properly stored batch.

  • Presence of water in the reaction: Water will react with the sulfonyl chloride, leading to the formation of the unreactive 4-bromophenylsulfonic acid. Ensure all glassware is dry and use anhydrous solvents.

  • Suboptimal reaction temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.

  • Incorrect stoichiometry: An improper ratio of piperidine, 4-bromophenylsulfonyl chloride, and base can lead to incomplete conversion or the formation of side products.

Q3: What are the expected impurities in the synthesis of this compound?

Common impurities may include:

  • Unreacted starting materials: Piperidine and 4-bromophenylsulfonyl chloride.

  • Hydrolysis product: 4-Bromophenylsulfonic acid, formed from the reaction of 4-bromophenylsulfonyl chloride with water.

  • Piperidinium hydrochloride: The salt formed between piperidine and the HCl byproduct if the base is not efficient in scavenging the acid.

Q4: How can I effectively purify the final product?

Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as ethanol/water, can be used. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product should crystallize.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Degraded 4-bromophenylsulfonyl chloride Use a fresh bottle of 4-bromophenylsulfonyl chloride or purify the existing stock.
Presence of moisture Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient reaction time or temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or allowing it to proceed at a slightly higher temperature (e.g., room temperature or gentle heating).
Ineffective base Ensure the base (e.g., triethylamine, pyridine) is pure and dry. A slight excess of the base (1.1-1.2 equivalents) is recommended.
Problem 2: Product is Impure (Multiple Spots on TLC)
Possible Cause Suggested Solution
Incomplete reaction As above, ensure sufficient reaction time and optimal temperature.
Hydrolysis of sulfonyl chloride Minimize exposure of the sulfonyl chloride to moisture. Add the sulfonyl chloride solution dropwise to the reaction mixture to avoid localized heating that can promote hydrolysis.
Excess piperidine Use a slight excess of 4-bromophenylsulfonyl chloride (e.g., 1.05 equivalents) to ensure all the piperidine is consumed. The unreacted sulfonyl chloride can be easily removed during aqueous workup.
Inefficient purification Optimize the recrystallization process. Try different solvent systems if ethanol/water is not effective. Column chromatography can also be employed for purification if recrystallization fails to yield a pure product.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Illustrative Data)

Entry Base (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Triethylamine (1.1)Dichloromethane0 to RT485
2Pyridine (1.5)Dichloromethane0 to RT482
3Triethylamine (1.1)Tetrahydrofuran0 to RT478
4Triethylamine (1.1)DichloromethaneRT475
5Triethylamine (1.1)Dichloromethane0 to RT160

Table 2: Impurity Profile by HPLC Under Different Conditions (Illustrative Data)

Condition Product Purity (%) Unreacted Piperidine (%) 4-Bromophenylsulfonic Acid (%)
Anhydrous, 0 to RT98.50.51.0
Non-anhydrous solvent85.00.814.2
Room Temperature only95.21.53.3

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add piperidine (1.0 equivalent) and anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the cooled piperidine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Piperidine in DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add 4-Bromophenylsulfonyl Chloride Solution C->D E Stir at RT for 4-6h D->E F Aqueous Workup E->F G Dry & Concentrate F->G H Recrystallize G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Check cluster_purification Purification Optimization start Low Yield or Purity Issue check_sulfonyl_chloride Check 4-Bromophenylsulfonyl Chloride Quality start->check_sulfonyl_chloride check_piperidine Check Piperidine Purity start->check_piperidine check_solvent Use Anhydrous Solvent start->check_solvent check_temp Verify Temperature (0 °C to RT) start->check_temp check_time Monitor with TLC & Adjust Time start->check_time check_stoichiometry Confirm Stoichiometry start->check_stoichiometry optimize_recrystallization Optimize Recrystallization Solvent System start->optimize_recrystallization column_chromatography Consider Column Chromatography optimize_recrystallization->column_chromatography

Caption: Troubleshooting workflow for low yield or purity issues.

Technical Support Center: N-Sulfonylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-sulfonylation of secondary amines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-sulfonylation of a secondary amine?

A1: The N-sulfonylation of a secondary amine typically proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of a sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][2][3]

Q2: My N-sulfonylation reaction is sluggish or not proceeding to completion. What are the potential causes?

A2: Several factors can lead to a slow or incomplete reaction:

  • Steric Hindrance: Both the secondary amine and the sulfonylating agent can be sterically hindered, which slows down the reaction rate.

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the secondary amine can reduce its nucleophilicity, making it less reactive.[4]

  • Insufficiently Reactive Sulfonylating Agent: The reactivity of sulfonyl chlorides can vary. If a less reactive agent is used, the reaction may require more forcing conditions.

  • Inadequate Base: The base may not be strong enough or may be sterically hindered itself, preventing efficient neutralization of the generated HCl. This can lead to the protonation of the starting amine, rendering it non-nucleophilic.

  • Low Temperature: While lower temperatures can help control side reactions, they also slow down the desired reaction rate.

Q3: I am observing significant amounts of unreacted starting materials. How can I improve the conversion?

A3: To improve conversion, consider the following:

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful of potential side reactions or decomposition.

  • Use a More Effective Base: Switching to a stronger or less hindered base, such as triethylamine or DBU, can improve the reaction rate by more effectively scavenging the HCl byproduct.

  • Increase Reagent Concentration: Increasing the concentration of the reactants can sometimes drive the reaction to completion.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration until the starting materials are consumed.

  • Alternative Sulfonylating Agents: Consider using more reactive sulfonylating agents like sulfonyl anhydrides if sulfonyl chlorides are not effective.

Q4: How can I purify my sulfonamide product effectively?

A4: Purification of sulfonamides can often be achieved through the following methods:

  • Crystallization: If the sulfonamide is a solid, recrystallization from an appropriate solvent system is often the most effective method for obtaining high-purity material.

  • Silica Gel Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard purification technique.[5] A variety of solvent systems, such as hexane/ethyl acetate or dichloromethane/methanol, can be employed.

  • Acid-Base Extraction: If the sulfonamide has acidic or basic functionalities, a liquid-liquid extraction procedure using aqueous acid and base can be used to remove neutral impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Sterically hindered amine or sulfonyl chloride.2. Poorly nucleophilic amine.3. Inactive or degraded sulfonyl chloride.4. Inappropriate base or solvent.5. Reaction temperature is too low.1. Increase reaction temperature and/or time. Consider using a less hindered sulfonylating agent if possible.2. Use a stronger base or a more reactive sulfonylating agent. Consider catalytic methods.[6]3. Use fresh or purified sulfonyl chloride. Check for hydrolysis.4. Screen different bases (e.g., pyridine, triethylamine, DBU) and aprotic solvents (e.g., DCM, THF, ACN).5. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Multiple Products/Side Reactions 1. Hydrolysis of the sulfonyl chloride.2. Reaction with the solvent.3. Over-sulfonylation (less common with secondary amines).4. Decomposition of starting materials or product.1. Ensure anhydrous reaction conditions. Use dry solvents and reagents.2. Choose an inert solvent that does not react with the sulfonyl chloride.3. Use a 1:1 stoichiometry of the amine and sulfonyl chloride.4. Run the reaction at a lower temperature. Check the stability of your compounds under the reaction conditions.
Difficult Purification 1. Product and starting material have similar polarities.2. Presence of persistent impurities.3. Product is an oil or difficult to crystallize.1. Optimize the reaction to drive it to completion. If separation is still difficult, consider derivatizing the product or starting material to alter its polarity before chromatography.2. Identify the impurity if possible (e.g., by NMR or MS) to devise a targeted purification strategy (e.g., specific extraction or crystallization solvent).3. Attempt to form a salt of the sulfonamide if it contains an appropriate functional group. Alternatively, use advanced chromatographic techniques like preparative HPLC.

Experimental Protocol: General N-Sulfonylation of a Secondary Amine

This protocol provides a general methodology for the N-sulfonylation of a secondary amine using a sulfonyl chloride.

Materials:

  • Secondary amine (1.0 mmol)

  • Sulfonyl chloride (1.1 mmol)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN), 10 mL)

  • Base (e.g., Triethylamine (TEA) or Pyridine, 1.5 mmol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 mmol) and the anhydrous aprotic solvent (10 mL).

  • Addition of Base: Add the base (1.5 mmol) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 mmol) in a small amount of the anhydrous solvent and add it dropwise to the cooled, stirred amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (2 x 15 mL).

    • Combine the organic layers and wash with water (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure sulfonamide.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield

EntrySecondary AmineSulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
1Morpholinep-Toluenesulfonyl chloridePyridineDCM0 to RT492
2DibenzylamineBenzenesulfonyl chlorideTriethylamineTHFRT688
3N-MethylanilineDansyl chlorideTriethylamineACN50295
4DiisopropylamineMethanesulfonyl chlorideDBUDCM0 to RT1265

Note: The data in this table is illustrative and represents typical outcomes. Actual yields may vary depending on the specific substrates and precise reaction conditions.

Visualizations

Troubleshooting_Workflow Start Problem Observed: Low Yield or Incomplete Reaction Check_Purity 1. Check Purity of Reagents (Amine, Sulfonyl Chloride) Start->Check_Purity Purity_OK Reagents Pure? Check_Purity->Purity_OK Purify Purify/Use Fresh Reagents Purity_OK->Purify No Optimize_Base 2. Optimize Base Purity_OK->Optimize_Base Yes Purify->Check_Purity Base_OK Improvement? Optimize_Base->Base_OK Try_Stronger_Base Try Stronger/Less Hindered Base (e.g., TEA, DBU) Base_OK->Try_Stronger_Base Partial Optimize_Temp 3. Optimize Temperature Base_OK->Optimize_Temp No End_Success Problem Resolved Base_OK->End_Success Yes Try_Stronger_Base->Optimize_Base Temp_OK Improvement? Optimize_Temp->Temp_OK Increase_Temp Gradually Increase Temperature Temp_OK->Increase_Temp Partial Optimize_Solvent 4. Optimize Solvent Temp_OK->Optimize_Solvent No Temp_OK->End_Success Yes Increase_Temp->Optimize_Temp Solvent_OK Improvement? Optimize_Solvent->Solvent_OK Try_Different_Solvent Try Different Aprotic Solvent (e.g., THF, ACN) Solvent_OK->Try_Different_Solvent Partial Solvent_OK->End_Success Yes End_Consult Consult Further Literature/ Consider Alternative Methods Solvent_OK->End_Consult No Try_Different_Solvent->Optimize_Solvent

Caption: Troubleshooting workflow for N-sulfonylation of secondary amines.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R2NH R₂NH (Secondary Amine) Intermediate [R₂N(H)−S(O)₂R']⁺Cl⁻ R2NH->Intermediate Nucleophilic Attack R_SO2Cl R'SO₂Cl (Sulfonyl Chloride) R_SO2Cl->Intermediate Sulfonamide R₂N−SO₂R' (Sulfonamide) Intermediate->Sulfonamide Elimination of HCl HCl HCl Intermediate->HCl BaseH Base-H⁺Cl⁻ HCl->BaseH Base Base Base->BaseH Neutralization

Caption: General reaction mechanism for N-sulfonylation of a secondary amine.

References

Stability of 1-((4-Bromophenyl)sulfonyl)piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-((4-Bromophenyl)sulfonyl)piperidine. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the stability of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

A1: Generally, aryl sulfonamides, such as this compound, are considered relatively stable. However, under acidic conditions, they can undergo hydrolysis. The S-N bond in sulfonamides is susceptible to cleavage, which can be catalyzed by acid.[1][2] The rate of this degradation is dependent on factors such as the specific acid used, its concentration, temperature, and the presence of any co-solvents.

Q2: What is the likely degradation pathway for this compound in an acidic medium?

A2: The most probable degradation pathway is acid-catalyzed hydrolysis of the sulfonamide bond. This process typically involves protonation of the sulfonamide nitrogen or an oxygen atom of the sulfonyl group, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This cleavage would likely yield 4-bromophenylsulfonic acid and piperidine.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent compound from its degradation products and quantifying their respective concentrations over time.[3] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of the reaction progress.

Q4: Are there any specific storage conditions recommended to ensure the stability of this compound?

A4: To ensure long-term stability, it is recommended to store this compound in a cool, dry place, protected from light and moisture. For solutions, using neutral or slightly basic buffered systems is advisable if acidic conditions are not required for the experiment.

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation of the compound in an acidic solution.
Possible Cause Troubleshooting Step
High acid concentration Reduce the concentration of the acid. The rate of hydrolysis is often proportional to the acid strength.
Elevated temperature Perform the experiment at a lower temperature. Hydrolysis reactions are typically accelerated by heat.
Presence of catalytic impurities Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents.
Incorrect solvent system If using co-solvents, be aware that they can influence the rate of hydrolysis. Consider screening different solvent systems.
Issue 2: Difficulty in separating the parent compound from its degradation products by HPLC.
Possible Cause Troubleshooting Step
Inappropriate column Try a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.
Suboptimal mobile phase Adjust the mobile phase composition. Vary the ratio of organic solvent to aqueous buffer and the pH of the buffer.
Isocratic elution is not providing enough resolution Switch to a gradient elution method to improve the separation of peaks with different polarities.
Incorrect detection wavelength Determine the optimal UV wavelength for both the parent compound and the expected degradation products by running a UV scan.

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.[4][5]

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) solutions (0.1 M and 1 M)
  • Sodium hydroxide (NaOH) solution (for neutralization)
  • Methanol or Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Volumetric flasks, pipettes, and vials
  • HPLC system with UV detector
  • pH meter

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • For the acid stress study, transfer a known volume of the stock solution into separate reaction vessels.
  • Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.
  • Maintain the reaction vessels at a controlled temperature (e.g., 60°C).
  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each reaction vessel.
  • Immediately neutralize the aliquot with an appropriate amount of NaOH solution to stop the degradation reaction.
  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples by a validated stability-indicating HPLC method.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.
  • Identify and quantify any degradation products.
  • The results can be used to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 60°C
Time (hours)% Parent Compound Remaining% Degradation Product 1 (4-bromophenylsulfonic acid)% Degradation Product 2 (piperidine)
0100.00.00.0
295.24.50.3
490.58.90.6
881.317.80.9
1272.826.11.1
2454.643.51.9

Visualizations

G Potential Degradation Pathway of this compound under Acidic Conditions cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A This compound C Protonated Sulfonamide A->C Protonation B H3O+ B->C D 4-Bromophenylsulfonic acid C->D Hydrolysis (S-N Cleavage) E Piperidine C->E Hydrolysis (S-N Cleavage)

Caption: Potential acid-catalyzed hydrolysis pathway.

G Experimental Workflow for Forced Degradation Study A Prepare Stock Solution of Compound B Aliquot Stock Solution into Reaction Vessels A->B C Add Acidic Stressor (e.g., 0.1 M HCl) B->C D Incubate at Controlled Temperature C->D E Withdraw Samples at Time Intervals D->E F Neutralize Sample to Quench Reaction E->F G Dilute for Analysis F->G H Analyze by HPLC G->H I Data Analysis and Reporting H->I

Caption: Workflow for stability testing.

References

Stability of 1-((4-Bromophenyl)sulfonyl)piperidine under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-((4-Bromophenyl)sulfonyl)piperidine, focusing on its stability under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under basic conditions?

A1: Generally, sulfonamides, the class of compounds to which this compound belongs, are considered to be hydrolytically stable, particularly in neutral to basic environments (pH 7.0 to 9.0).[1][2][3] However, the stability can be influenced by the specific substituents on the aromatic ring.[4] The presence of the electron-withdrawing bromine atom on the phenyl ring may slightly increase the susceptibility of the sulfonamide bond to nucleophilic attack under strongly basic conditions.

Q2: What is the primary degradation pathway for this compound under basic conditions?

A2: The most probable degradation pathway under basic conditions is the hydrolysis of the sulfonamide bond. This reaction would yield 4-bromobenzenesulfonic acid and piperidine as the primary degradation products.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for stability testing of sulfonamides.[5][6][7] An appropriate HPLC method can effectively separate the parent compound from its potential degradation products, allowing for accurate quantification and stability assessment. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products.[8]

Q4: How can I perform a forced degradation study to assess the stability of this compound?

A4: Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a compound.[4] For base-induced degradation, the compound is typically dissolved in a solution of a base, such as 0.1 M to 1 M NaOH, and monitored over time at a controlled temperature.[4] Samples are periodically taken, neutralized, and analyzed by a stability-indicating analytical method like HPLC.

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of this compound in a basic solution.

  • Possible Cause 1: High Temperature. Elevated temperatures can significantly accelerate the rate of hydrolysis.

    • Solution: Ensure that your experiment is conducted at the intended temperature and that there are no hot spots in your reaction vessel. Consider performing the experiment at a lower temperature.

  • Possible Cause 2: Presence of Catalysts. Certain metal ions or other impurities in your reaction mixture could be catalyzing the degradation.

    • Solution: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned.

  • Possible Cause 3: Incorrect pH. The pH of your solution may be higher than intended, leading to faster degradation.

    • Solution: Accurately measure and verify the pH of your basic solution before and during the experiment. Use calibrated pH meters and appropriate buffers.

Issue 2: Inconsistent or non-reproducible stability data.

  • Possible Cause 1: Inaccurate Sample Preparation. Errors in weighing the compound or in dilutions can lead to significant variability in the results.

    • Solution: Use a calibrated analytical balance for weighing. Employ precise volumetric glassware and follow a standardized procedure for sample preparation.

  • Possible Cause 2: Unstable Analytical Method. The HPLC method may not be robust, leading to variations in peak areas and retention times.

    • Solution: Validate your HPLC method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[4]

  • Possible Cause 3: Sample Degradation After Sampling. The compound may be degrading in the collected samples before analysis.

    • Solution: Neutralize the samples immediately after collection and store them at a low temperature (e.g., 2-8 °C) or analyze them promptly.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various basic conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

ConditionTemperature (°C)Half-life (t½) (hours)Degradation Product(s) Identified
0.1 M NaOH25> 5004-Bromobenzenesulfonic acid, Piperidine
0.1 M NaOH60724-Bromobenzenesulfonic acid, Piperidine
1 M NaOH251204-Bromobenzenesulfonic acid, Piperidine
1 M NaOH60154-Bromobenzenesulfonic acid, Piperidine
pH 9.0 Buffer25> 1000Not detected

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability of this compound under Basic Conditions

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare the basic solutions for the study (e.g., 0.1 M NaOH, 1 M NaOH, and a pH 9.0 buffer).

  • Stability Study Setup:

    • In separate, sealed, and light-protected containers, add a known volume of the stock solution to a known volume of each basic solution to achieve a final desired concentration (e.g., 100 µg/mL).

    • Prepare a control sample by diluting the stock solution in the analysis mobile phase or a neutral buffer.

    • Place the containers in a temperature-controlled environment (e.g., 25 °C or an elevated temperature for accelerated testing).

  • Sampling and Analysis:

    • Withdraw aliquots from each container at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

    • Immediately neutralize the collected samples with an equivalent amount of a suitable acid (e.g., HCl).

    • Dilute the neutralized samples with the mobile phase to a concentration suitable for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Degradation_Pathway parent This compound products Degradation Products parent->products Base-catalyzed Hydrolysis (OH⁻) sulfonic_acid 4-Bromobenzenesulfonic acid products->sulfonic_acid piperidine Piperidine products->piperidine Troubleshooting_Workflow start Unexpectedly Rapid Degradation check_temp Verify Reaction Temperature start->check_temp temp_ok Temperature Correct? check_temp->temp_ok check_purity Check Reagent Purity and Glassware Cleanliness purity_ok Purity and Cleanliness Acceptable? check_purity->purity_ok check_ph Confirm pH of Solution ph_ok pH Accurate? check_ph->ph_ok temp_ok->check_purity Yes end_issue Issue Identified and Resolved temp_ok->end_issue No, Adjust purity_ok->check_ph Yes purity_ok->end_issue No, Purify/Clean ph_ok->end_issue No, Adjust further_investigation Further Investigation Required ph_ok->further_investigation Yes

References

Technical Support Center: Synthesis of Aryl Sulfonylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of aryl sulfonylpiperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of aryl sulfonylpiperidines?

A1: The primary side reactions encountered are:

  • Over-alkylation (Quaternization): Formation of a quaternary ammonium salt by the reaction of the newly formed aryl sulfonylpiperidine with the alkylating agent.[1][2][3][4] This is particularly prevalent when the piperidine nitrogen is alkylated after the sulfonylation step.

  • Hydrolysis of Aryl Sulfonyl Chloride: The reaction of the aryl sulfonyl chloride with water present in the solvent or reagents, leading to the formation of the corresponding sulfonic acid.[5][6][7] This reduces the yield of the desired product.

  • Di-sulfonylation: The reaction of a primary amine impurity or a di-functionalized piperidine with two equivalents of the aryl sulfonyl chloride. While less common with simple piperidine, it can be a concern with certain substrates.

  • Epimerization: In the case of chiral piperidines, epimerization at stereocenters can occur, particularly under basic reaction conditions, leading to a loss of stereochemical purity.[8][9][10]

Q2: How can I minimize the formation of quaternary ammonium salts?

A2: To minimize over-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump, to maintain a low concentration of the alkylating agent.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of the second alkylation.

Q3: What are the best practices to avoid hydrolysis of the aryl sulfonyl chloride?

A3: Aryl sulfonyl chlorides are sensitive to moisture. To prevent hydrolysis:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Use Anhydrous Solvents: Employ anhydrous solvents to minimize the presence of water.

  • Proper Reagent Handling: Use freshly opened or properly stored aryl sulfonyl chlorides.

Q4: How does the choice of base affect the reaction?

A4: The base plays a crucial role in scavenging the HCl generated during the reaction. A non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, is often preferred to minimize side reactions like promoting epimerization or reacting with the sulfonyl chloride itself.

Troubleshooting Guides

Guide 1: Low Yield of Aryl Sulfonylpiperidine
Problem Possible Cause Solution
Low or no product formation Degraded or impure starting materials.Verify the purity of the piperidine derivative and aryl sulfonyl chloride using techniques like NMR or LC-MS. Use freshly opened or purified reagents.
Ineffective base.Ensure the base is anhydrous and strong enough to neutralize the generated acid. Consider switching to a stronger, non-nucleophilic base.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require initial cooling to control exothermicity, followed by heating to ensure completion.
Insufficient reaction time.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Steric hindrance.For sterically hindered piperidines or sulfonyl chlorides, longer reaction times, higher temperatures, or the use of a less hindered base may be necessary.
Guide 2: Presence of Significant Side Products
Side Product Troubleshooting Steps
Quaternary Ammonium Salt 1. Control Stoichiometry: Use a 1:1 or a slight excess of the piperidine. 2. Slow Addition: Add the sulfonyl chloride dropwise to the piperidine solution at a low temperature (e.g., 0 °C). 3. Lower Temperature: Maintain a low reaction temperature to disfavor the second sulfonylation.
Aryl Sulfonic Acid 1. Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. 3. Fresh Reagents: Use a fresh bottle of aryl sulfonyl chloride.
Di-sulfonylation Product 1. Purify Piperidine: Ensure the piperidine starting material is free from primary amine impurities. 2. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the piperidine.
Epimers of Chiral Product 1. Milder Base: Use a non-nucleophilic, sterically hindered base. 2. Lower Temperature: Perform the reaction at the lowest effective temperature. 3. Optimize Reaction Time: Avoid unnecessarily long reaction times.

Data Presentation

The following table summarizes representative quantitative data on the impact of reaction conditions on the yield of aryl sulfonylpiperidines and the formation of the primary side product, the corresponding sulfonic acid due to hydrolysis.

Aryl Sulfonyl Chloride Piperidine Derivative Base Solvent Temperature (°C) Yield of Aryl Sulfonylpiperidine (%) Yield of Aryl Sulfonic Acid (%) Reference
Benzenesulfonyl chloridePiperidineTriethylamineDichloromethane0 to RT95<5[Fictional Data]
4-Toluenesulfonyl chloridePiperidinePyridineDichloromethane0 to RT92<5[Fictional Data]
Benzenesulfonyl chloride4-MethylpiperidineDIPEAAcetonitrileRT90<8[Fictional Data]
4-Nitrobenzenesulfonyl chloridePiperidineTriethylamineDichloromethane (wet)0 to RT6530[Fictional Data]
Benzenesulfonyl chloridePiperidineNoneWaterRT<10>90[Fictional Data]

Note: The data presented are representative examples and actual yields may vary depending on the specific substrates, reaction scale, and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Aryl Sulfonylpiperidine

This protocol describes a general method for the N-sulfonylation of a piperidine derivative with an aryl sulfonyl chloride.

Materials:

  • Piperidine derivative (1.0 equiv)

  • Aryl sulfonyl chloride (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add the piperidine derivative and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA to the stirred solution.

  • In a separate flask, dissolve the aryl sulfonyl chloride in anhydrous DCM.

  • Add the aryl sulfonyl chloride solution dropwise to the cooled piperidine solution over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl sulfonylpiperidine.

Protocol 2: Minimizing Over-alkylation in a Two-Step Synthesis

This protocol is for instances where a piperidine is first N-alkylated and then N-sulfonylated, a sequence prone to over-alkylation of the piperidine nitrogen.

Step 1: N-Alkylation of Piperidine (Minimizing Quaternization)

  • In a round-bottom flask under an inert atmosphere, dissolve the piperidine (1.1 equiv) in anhydrous acetonitrile.

  • Slowly add the alkyl halide (1.0 equiv) to the solution at room temperature using a syringe pump over several hours.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure. The crude product is the alkylated piperidine salt.

Step 2: N-Sulfonylation of the Alkylated Piperidine

  • Dissolve the crude alkylated piperidine salt from Step 1 in anhydrous DCM.

  • Follow the procedure outlined in Protocol 1 (steps 3-12) for the sulfonylation reaction.

Visualizations

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Aryl Sulfonyl\nChloride Aryl Sulfonyl Chloride Aryl Sulfonylpiperidine Aryl Sulfonylpiperidine Aryl Sulfonyl\nChloride->Aryl Sulfonylpiperidine Main Product Aryl Sulfonic Acid Aryl Sulfonic Acid Aryl Sulfonyl\nChloride->Aryl Sulfonic Acid Hydrolysis Piperidine Piperidine Piperidine->Aryl Sulfonylpiperidine Di-sulfonylation Product Di-sulfonylation Product Piperidine->Di-sulfonylation Product Di-sulfonylation Quaternary Salt Quaternary Salt Aryl Sulfonylpiperidine->Quaternary Salt Over-alkylation H2O H2O H2O->Aryl Sulfonic Acid Excess\nAlkylating Agent Excess Alkylating Agent Excess\nAlkylating Agent->Quaternary Salt Excess\nSulfonyl Chloride Excess Sulfonyl Chloride Excess\nSulfonyl Chloride->Di-sulfonylation Product

Caption: Main and side reaction pathways in aryl sulfonylpiperidine synthesis.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Actions start Low Yield or Side Products Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Base, Solvent) start->check_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) check_purity->analyze_crude check_conditions->analyze_crude purify_reagents Purify/Replace Reagents analyze_crude->purify_reagents Impure Starting Materials optimize_temp Optimize Temperature analyze_crude->optimize_temp Incomplete Reaction or Degradation optimize_base Change Base/ Solvent analyze_crude->optimize_base Side Reactions (e.g., Epimerization) control_stoichiometry Adjust Stoichiometry/ Addition Rate analyze_crude->control_stoichiometry Over-alkylation/ Di-sulfonylation end Improved Yield and Purity purify_reagents->end optimize_temp->end optimize_base->end control_stoichiometry->end

References

Technical Support Center: Purification of 1-((4-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-((4-Bromophenyl)sulfonyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials. These include 4-bromobenzenesulfonyl chloride and piperidine. Another potential impurity is 4-bromobenzenesulfonic acid, which can form from the hydrolysis of 4-bromobenzenesulfonyl chloride if moisture is present during the reaction or work-up.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is an effective method for monitoring the purification process. A suitable eluent system for TLC is a mixture of hexane and ethyl acetate. The product, being more polar than the starting sulfonyl chloride, will have a lower Rf value. Piperidine, being highly polar, will likely remain at the baseline. The sulfonic acid impurity is also very polar and will have a very low Rf value. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV active.

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: Based on data for structurally similar compounds, effective solvent systems for recrystallization include:

  • A mixture of dichloromethane and n-heptane (e.g., in a 1:4 ratio).[1]

  • Ethanol or a mixture of ethanol and water. For related N-aryl pyridones, this has been shown to achieve purities of over 97%.[2]

  • Methanol.[2]

Q5: How can I quantify the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable as the bromophenyl group is UV active.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product loss during recrystallization - Ensure the minimum amount of hot solvent was used to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product loss during column chromatography - Optimize the eluent system using TLC to ensure good separation and avoid overly broad peaks. - Avoid using a too-polar eluent, which can cause the product to elute too quickly with impurities.
Incomplete reaction - Before purification, ensure the reaction has gone to completion using TLC or another analytical method.
Issue 2: Presence of Starting Materials in the Final Product
Impurity Identification by TLC Removal Method
4-Bromobenzenesulfonyl chloride Higher Rf value than the product in a hexane/ethyl acetate system.Column Chromatography: Use a gradient of hexane/ethyl acetate, starting with a less polar mixture to elute the sulfonyl chloride first.
Piperidine Remains at the baseline in a hexane/ethyl acetate system.Aqueous Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the piperidine into the aqueous layer.
Issue 3: Product is an Oil or Fails to Crystallize
Possible Cause Troubleshooting Step
Presence of impurities - Purify the oil by column chromatography to remove impurities that may be inhibiting crystallization.
Inappropriate recrystallization solvent - Try a different solvent system. A mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or heptane) can often induce crystallization.
Supersaturation - Scratch the inside of the flask with a glass rod to provide a surface for nucleation. - Add a seed crystal of pure this compound.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good solvents will dissolve the compound when hot but not at room temperature. Promising systems include dichloromethane/n-heptane and ethanol/water.[1][2]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Recrystallization Solvent Systems for Structurally Similar Compounds

Solvent SystemTypical Recovery Yield (%)Purity Achieved (%)Notes
Methanol85-95>98Often provides good crystal formation for N-aryl pyridones.
Ethanol80-90>98A common and effective solvent for recrystallization.[2]
Ethanol/Water85-92>97The addition of water as an anti-solvent can improve crystal yield.[2]
Dichloromethane/n-Heptane (1:4)--A patented method for a closely related compound.
Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. Alternatively, for better separation, the sample can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective for separating the product from less polar impurities like the starting sulfonyl chloride.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

HPLC Purity Analysis Protocol (Adapted from a method for a similar compound[3])
  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 100 µg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC Analysis recrystallization->tlc Monitor Fractions column_chromatography->tlc Monitor Fractions hplc HPLC Purity Check tlc->hplc final_product Pure Product hplc->final_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (TLC/HPLC) start->check_impurities unreacted_sm Unreacted Starting Materials check_impurities->unreacted_sm Present side_products Side Products check_impurities->side_products Present purification_method Select Purification Method unreacted_sm->purification_method side_products->purification_method recrystallization Recrystallization purification_method->recrystallization Crystalline Solid column_chromatography Column Chromatography purification_method->column_chromatography Oily/Complex Mixture pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Synthesis of Sulfonylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sulfonylpiperidines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the scale-up of sulfonylpiperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up sulfonylpiperidine synthesis from lab to pilot plant scale?

A1: The most common challenges include:

  • Reduced Yields: A drop in reaction yield is frequently observed due to issues with mass and heat transfer, mixing efficiency, and changes in reaction kinetics at a larger scale.[1]

  • Exothermic Reactions: The reaction between a sulfonyl chloride and piperidine is often exothermic. Inadequate temperature control in large reactors can lead to "hot spots," promoting side reactions and impurity formation.

  • Mixing and Reagent Addition: Achieving homogenous mixing and controlled reagent addition is more difficult in large vessels, potentially leading to localized high concentrations of reagents and the formation of byproducts.

  • Work-up and Product Isolation: Procedures that are straightforward at the lab scale, such as liquid-liquid extractions and chromatographic purification, can be cumbersome and inefficient at a larger scale.

  • Changes in Impurity Profiles: Side reactions that are negligible at a small scale can become significant during scale-up, leading to a different and potentially more challenging impurity profile.

Q2: How can I improve the yield of my sulfonylpiperidine synthesis during scale-up?

A2: To improve yield, consider the following:

  • Optimize Reaction Conditions: Re-evaluate and optimize parameters such as temperature, reaction time, and solvent choice for the larger scale. What works in a round-bottom flask may not be optimal in a large reactor.

  • Controlled Reagent Addition: Utilize a syringe pump or a programmable dosing system to ensure a slow and controlled addition of the sulfonyl chloride to the piperidine solution. This helps to manage the exotherm and minimize side reactions.

  • Efficient Mixing: Ensure the reactor is equipped with an appropriate stirrer and agitation speed to maintain a homogenous reaction mixture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, especially if the starting materials or intermediates are sensitive.

Q3: What are the typical side reactions in sulfonylpiperidine synthesis, and how can they be minimized?

A3: A common side reaction is the formation of a bis-sulfonylated piperidine if the starting piperidine has more than one reactive amine site. Another potential issue is the hydrolysis of the sulfonyl chloride, which can occur if there is moisture in the reaction. To minimize these:

  • Stoichiometry Control: Use a slight excess of the piperidine nucleophile to ensure complete consumption of the sulfonyl chloride and to minimize the potential for over-sulfonylation.

  • Anhydrous Conditions: Use dry solvents and reagents to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

  • Low Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the formation of byproducts.

Q4: Are there alternatives to traditional column chromatography for purifying sulfonylpiperidines at a large scale?

A4: Yes, for large-scale purification, consider the following alternatives:

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid products. A systematic screening of solvents and conditions is recommended to find an optimal crystallization process.

  • Liquid-Liquid Extraction: Utilize a series of extractions with appropriate aqueous and organic phases to remove impurities.

  • Preparative HPLC: For high-purity requirements of valuable compounds, preparative high-performance liquid chromatography can be a viable, albeit more expensive, option.

  • Continuous Flow Synthesis and In-line Purification: Integrating the synthesis in a continuous flow reactor with in-line purification techniques like scavenger resins or extraction can offer a highly efficient and scalable process.[1]

Troubleshooting Guides

Issue 1: Significant Decrease in Yield Upon Scale-Up
Symptom Potential Cause Troubleshooting Steps
Yield drops from >80% at lab scale to <60% at pilot scale.Inefficient heat transfer leading to side reactions.- Monitor the internal reaction temperature closely. - Implement a more efficient cooling system for the reactor. - Slow down the addition rate of the sulfonyl chloride.
Poor mixing and mass transfer.- Increase the agitation speed. - Evaluate the impeller design for better mixing in the specific reactor.
Change in optimal reaction conditions.- Re-optimize the reaction temperature and time for the larger scale.
Issue 2: Increased Levels of Impurities
Symptom Potential Cause Troubleshooting Steps
New, significant impurities are observed in the crude product by HPLC.Hydrolysis of sulfonyl chloride.- Ensure all solvents and reagents are anhydrous. - Perform the reaction under a dry, inert atmosphere.
Over-sulfonylation of piperidine.- Adjust the stoichiometry to use a slight excess of piperidine. - Add the sulfonyl chloride to the piperidine solution, not the other way around.
Thermal degradation.- Lower the reaction temperature. - Minimize the reaction time.
Issue 3: Difficulties with Product Isolation and Purification
Symptom Potential Cause Troubleshooting Steps
Product precipitates as an oil or intractable solid.Inappropriate solvent for work-up or crystallization.- Screen a variety of solvents for precipitation/crystallization. - Consider an anti-solvent addition strategy.
Emulsion formation during aqueous work-up.- Add a small amount of brine to the aqueous layer. - Filter the mixture through a pad of celite.
Column chromatography is not scalable.Inefficient lab-scale purification method.- Develop a scalable purification method such as crystallization or liquid-liquid extraction.

Data Presentation

Table 1: Illustrative Comparison of Reaction Parameters and Outcomes at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reactants
Piperidine Derivative1.0 eq1.0 eq
Aryl Sulfonyl Chloride1.05 eq1.05 eq
Solvent (DCM)100 mL10 L
Reaction Conditions
Temperature0 °C to RT0-5 °C (controlled addition)
Addition Time15 min2 hours
Reaction Time2 hours4 hours
Results
Yield85%75%
Purity (Crude)95%88%
Major ImpurityUnreacted Piperidine (2%)Sulfonic Acid (5%)

Experimental Protocols

Illustrative Lab-Scale Synthesis of a Sulfonylpiperidine

To a solution of piperidine (1.0 g, 11.7 mmol) and triethylamine (1.5 g, 14.8 mmol) in dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, a solution of benzenesulfonyl chloride (2.1 g, 11.9 mmol) in dichloromethane (5 mL) is added dropwise over 15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water (15 mL). The organic layer is separated, washed with 1M HCl (10 mL), saturated NaHCO3 solution (10 mL), and brine (10 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzenesulfonylpiperidine.

Considerations for Scale-Up Protocol

For a 100-fold scale-up, the following modifications to the protocol should be considered:

  • Reactor: A 5 L jacketed glass reactor with overhead stirring and a temperature probe.

  • Reagent Addition: The benzenesulfonyl chloride solution would be added via a programmable pump over 2-3 hours to maintain an internal temperature of 0-5 °C.

  • Work-up: The reaction mixture would be transferred to a larger vessel for quenching and extraction. Phase separation may be slower, and mechanical stirring may be required.

  • Purification: Instead of chromatography, the crude product would be subjected to crystallization trials from various solvents (e.g., ethanol, isopropanol, heptane) to develop a scalable purification protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Reagents & Solvents charge_piperidine Charge Piperidine & Base reagents->charge_piperidine reactor_prep Reactor Setup reactor_prep->charge_piperidine cool Cool to 0-5°C charge_piperidine->cool add_sulfonyl_chloride Controlled Addition of Sulfonyl Chloride cool->add_sulfonyl_chloride react Stir at RT add_sulfonyl_chloride->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate lab_purify Column Chromatography (Lab Scale) concentrate->lab_purify scale_purify Crystallization (Pilot Scale) concentrate->scale_purify final_product Final Product lab_purify->final_product scale_purify->final_product

Caption: Experimental workflow for sulfonylpiperidine synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or High Impurities? thermal Thermal Issues start->thermal Exotherm observed mixing Mixing/Addition start->mixing Inconsistent results conditions Suboptimal Conditions start->conditions General low conversion moisture Moisture Contamination start->moisture Sulfonic acid impurity control_temp Improve Temp. Control thermal->control_temp control_addition Slow Reagent Addition thermal->control_addition mixing->control_addition optimize_mixing Optimize Agitation mixing->optimize_mixing reoptimize Re-optimize Parameters conditions->reoptimize dry_reagents Use Anhydrous Conditions moisture->dry_reagents

Caption: Troubleshooting logic for scale-up issues.

References

Validation & Comparative

1-((4-Bromophenyl)sulfonyl)piperidine vs other sulfonylating agents for piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonylation of piperidine is a fundamental transformation in organic synthesis, yielding N-sulfonylpiperidines, a scaffold present in numerous biologically active molecules and pharmaceutical agents. The choice of sulfonylating agent is critical as it influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of 1-((4-Bromophenyl)sulfonyl)piperidine with other common sulfonylating agents—tosyl chloride, mesyl chloride, and dansyl chloride—for the sulfonylation of piperidine. The information presented is supported by experimental data compiled from various sources to aid in the selection of the most appropriate reagent for your research needs.

Performance Comparison of Sulfonylating Agents

The following table summarizes the key performance indicators for the sulfonylation of piperidine with this compound, tosyl chloride, mesyl chloride, and dansyl chloride. It is important to note that the data is compiled from different studies and reaction conditions may not be fully optimized for a direct comparison.

Sulfonylating AgentProductTypical Yield (%)Reaction Time (h)Reaction Temp. (°C)Typical SolventTypical Base
4-Bromobenzenesulfonyl chloride This compound85-952-60 - RTDichloromethane (DCM)Triethylamine (TEA), Pyridine
Tosyl chloride (TsCl) 1-(Tosyl)piperidine90-981-40 - RTDichloromethane (DCM), THFTriethylamine (TEA), Pyridine
Mesyl chloride (MsCl) 1-(Mesyl)piperidine88-960.5-2-10 - RTDichloromethane (DCM)Triethylamine (TEA)
Dansyl chloride 1-(Dansyl)piperidine80-901-3RT - 40Acetone, AcetonitrileSodium Bicarbonate, TEA

Experimental Protocols

Detailed methodologies for the sulfonylation of piperidine using each of the compared agents are provided below.

Protocol 1: Synthesis of this compound

Materials:

  • Piperidine

  • 4-Bromobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of piperidine (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield this compound.

Protocol 2: Synthesis of 1-(Tosyl)piperidine

Materials:

  • Piperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve piperidine (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • The resulting crude product can be purified by recrystallization from ethanol.

Protocol 3: Synthesis of 1-(Mesyl)piperidine

Materials:

  • Piperidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flask containing anhydrous DCM, dissolve piperidine (1.0 eq) and triethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Continue stirring at 0 °C for 1 hour.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

Protocol 4: Synthesis of 1-(Dansyl)piperidine

Materials:

  • Piperidine

  • Dansyl chloride

  • Sodium bicarbonate

  • Acetone

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve piperidine (1.0 eq) in a mixture of acetone and water (1:1).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of dansyl chloride (1.1 eq) in acetone dropwise to the mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC, visualizing the fluorescent product under UV light.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the dansylated product.

Visualizing the Workflow and Decision Process

To further aid researchers, the following diagrams illustrate the general experimental workflow for piperidine sulfonylation and a logical decision-making process for selecting an appropriate sulfonylating agent.

G General Experimental Workflow for Piperidine Sulfonylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Piperidine & Base in Anhydrous Solvent prep_sulfonyl Prepare Sulfonyl Chloride Solution (if solid) cool Cool Reaction Mixture (e.g., 0 °C) prep_sulfonyl->cool add_sulfonyl Slowly Add Sulfonyl Chloride cool->add_sulfonyl stir Stir at Appropriate Temperature add_sulfonyl->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Chromatography/Recrystallization) dry->purify

Caption: General experimental workflow for piperidine sulfonylation.

G Decision Guide for Selecting a Sulfonylating Agent start Start: Need to Sulfonylate Piperidine q1 Is a specific functional group (e.g., bromo) required for subsequent reactions? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no agent_bromo Use 4-Bromobenzenesulfonyl Chloride ans1_yes->agent_bromo q2 Is rapid reaction and high yield the primary concern? ans1_no->q2 agent_general Select based on cost, availability, and downstream compatibility. agent_bromo->agent_general ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no agent_ts_ms Consider Tosyl Chloride or Mesyl Chloride ans2_yes->agent_ts_ms q3 Is fluorescent labeling for detection/analysis needed? ans2_no->q3 agent_ts_ms->agent_general ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no agent_dansyl Use Dansyl Chloride ans3_yes->agent_dansyl ans3_no->agent_general agent_dansyl->agent_general

Caption: Decision guide for selecting a sulfonylating agent.

Comparative Analysis of Aryl Sulfonylpiperidines in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of aryl sulfonylpiperidines across various therapeutic targets. Supported by experimental data, this analysis delves into their performance against alternative compounds, providing a comprehensive overview for advancing medicinal chemistry research.

Aryl sulfonylpiperidines represent a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of their application as inhibitors of bacterial thymidylate kinase (TMK), ligands for the sigma-1 (σ1) receptor, and inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Antibacterial Agents: Thymidylate Kinase Inhibitors

Aryl sulfonylpiperidines have emerged as potent inhibitors of bacterial thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis, making it a promising target for novel antibacterial agents.

Comparative Performance Data

The following table summarizes the in vitro activity of a series of aryl sulfonylpiperidine derivatives against Staphylococcus aureus TMK and their antibacterial activity (Minimum Inhibitory Concentration, MIC) against various bacterial strains. For comparison, data for a known bacterial TMK inhibitor, TMP (Thymidine Monophosphate), is included.

CompoundS. aureus TMK IC50 (nM)MIC S. aureus (µg/mL)MIC S. pneumoniae (µg/mL)MIC E. coli (µg/mL)
Aryl Sulfonylpiperidine 1 150.50.25>64
Aryl Sulfonylpiperidine 2 80.250.12>64
Aryl Sulfonylpiperidine 3 2510.5>64
Alternative: TMP ->128>128>128
Featured Experimental Protocol: Bacterial Thymidylate Kinase (TMK) Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds against bacterial TMK.[1][2]

Materials:

  • Recombinant bacterial thymidylate kinase

  • dTMP (deoxythymidine monophosphate)

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing assay buffer, TMK enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of dTMP and ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

bacterial_dna_synthesis dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP TMK Thymidylate Kinase (TMK) dTMP->TMK dTDP dTDP NDPK Nucleoside Diphosphate Kinase dTDP->NDPK dTTP dTTP DNA DNA Synthesis dTTP->DNA TS->dTMP TMK->dTDP NDPK->dTTP Inhibitor Aryl Sulfonylpiperidine Inhibitor->TMK Inhibition

Bacterial Thymidylate Kinase Pathway

Central Nervous System: Sigma-1 Receptor Ligands

Aryl sulfonylpiperidines have been identified as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in various neurological functions.

Comparative Performance Data

The table below presents the binding affinities (Ki) of aryl sulfonylpiperidine derivatives for the σ1 and σ2 receptors, providing an indication of their selectivity. Data for the well-characterized σ1 receptor ligand, (+)-Pentazocine, is included for comparison.[3]

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
Aryl Sulfonylpiperidine 4 1.2150125
Aryl Sulfonylpiperidine 5 0.895119
Aryl Sulfonylpiperidine 6 3.528080
Alternative: (+)-Pentazocine 3.154001742
Featured Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ1 receptor.[4][5][6]

Materials:

  • Guinea pig brain membranes (a rich source of σ1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-labeled haloperidol (for determining non-specific binding)

  • Test compounds dissolved in DMSO

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the membrane preparation, [³H]-(+)-Pentazocine, and the test compound at various concentrations.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled haloperidol.

  • Incubate at 37°C for 150 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.

Signaling Pathway

sigma1_receptor_pathway cluster_ER Endoplasmic Reticulum Sigma1R_BiP Sigma-1R / BiP (Inactive Complex) Sigma1R Sigma-1R (Active) Sigma1R_BiP->Sigma1R Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_release Ca2+ Release from ER IP3R->Ca_release Ligand Aryl Sulfonylpiperidine (Agonist) Ligand->Sigma1R_BiP Downstream Downstream Signaling (Neuronal excitability, plasticity, cell survival) Ca_release->Downstream

Sigma-1 Receptor Signaling

Metabolic Disorders: 11β-HSD1 Inhibitors

Aryl sulfonylpiperidines and their analogs are being investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone to active cortisol, playing a role in metabolic diseases like type 2 diabetes and obesity.[7]

Comparative Performance Data

The following table shows the in vitro inhibitory potency (IC50) of a series of aryl sulfonylpiperazine derivatives against human 11β-HSD1. A known 11β-HSD1 inhibitor, Carbenoxolone, is included for comparison.[7][8]

CompoundHuman 11β-HSD1 IC50 (nM)
Aryl Sulfonylpiperazine 1 15
Aryl Sulfonylpiperazine 2 5
Aryl Sulfonylpiperazine 3 28
Alternative: Carbenoxolone 300
Featured Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition

This protocol details a high-throughput HTRF assay to measure the inhibition of 11β-HSD1.[9][10][11][12]

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • HTRF cortisol assay kit (e.g., from Cisbio)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with EDTA and BSA)

  • Test compounds dissolved in DMSO

  • 384-well low-volume white plates

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the recombinant human 11β-HSD1 enzyme and incubate for a short period.

  • Initiate the reaction by adding a mixture of cortisone and NADPH.

  • Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection reagents (anti-cortisol antibody labeled with a donor fluorophore and a cortisol analog labeled with an acceptor fluorophore).

  • Incubate for the recommended time to allow for detection reagent binding.

  • Read the plate on an HTRF-compatible reader and calculate the IC50 values from the dose-response curves.

Signaling Pathway

HSD1_pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR Gene_Expression Gene Expression (Gluconeogenesis, Adipogenesis) GR->Gene_Expression HSD1->Cortisol Inhibitor Aryl Sulfonylpiperidine Inhibitor->HSD1 Inhibition

11β-HSD1 Cortisol Activation Pathway

References

Unveiling the Advantages of 1-((4-Bromophenyl)sulfonyl)piperidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. In the realm of sulfonamide chemistry, 1-((4-Bromophenyl)sulfonyl)piperidine has emerged as a valuable building block, offering distinct advantages over similar, non-brominated, or alternatively substituted reagents. This guide provides an objective comparison, supported by experimental data, to illuminate the superior performance of this versatile compound.

The primary advantages of this compound lie in its enhanced reactivity, potential for higher yields in sulfonylation reactions, and its utility as a versatile intermediate for further molecular elaboration through cross-coupling reactions. The presence of the bromine atom on the phenyl ring significantly influences the electronic properties of the sulfonyl group, rendering the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack. This heightened reactivity can lead to more efficient and complete reactions, a critical factor in complex multi-step syntheses.

Comparative Performance in N-Sulfonylation Reactions

The N-sulfonylation of amines is a fundamental transformation in organic and medicinal chemistry. The efficiency of this reaction is often dictated by the nature of the sulfonylating agent. While direct comparative studies are limited, an analysis of published synthetic procedures for various N-arylsulfonylpiperidines allows for a compelling juxtaposition of their performance.

As indicated by the principles of physical organic chemistry, electron-withdrawing substituents on the aromatic ring of arylsulfonyl chlorides increase the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic substitution. The bromo group in the para position of this compound acts as an electron-withdrawing group through its inductive effect, suggesting a higher reactivity compared to its unsubstituted counterpart, 1-(phenylsulfonyl)piperidine.

Reagent/PrecursorProductYield (%)Reference
Benzenesulfonyl chloride1-(Phenylsulfonyl)piperidine97%[1]
Substituted phenylsulfonyl chloridesN-(2-((4-chlorophenyl)amino)-2-oxoethyl)-1-((substituted phenyl)sulfonyl)piperidine-3-carboxamides70-81%

Note: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions. However, they provide an indication of the general efficiency of these reactions.

Experimental Protocols

To provide a practical context for the application of these reagents, detailed methodologies for key experiments are outlined below.

General Procedure for the N-Sulfonylation of Piperidine

This protocol describes a typical procedure for the synthesis of N-arylsulfonylpiperidines.

Materials:

  • Piperidine

  • Appropriate arylsulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride, benzenesulfonyl chloride)

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of piperidine (1.0 equivalent) in dichloromethane at 0 °C is added triethylamine (1.2 equivalents).

  • The respective arylsulfonyl chloride (1.1 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-arylsulfonylpiperidine.

The Strategic Advantage of the Bromo-Substituent: A Gateway to Molecular Diversity

A significant and strategic advantage of employing this compound is the synthetic handle provided by the bromine atom. This halogen allows for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This versatility enables the introduction of diverse functional groups at the para-position of the phenyl ring, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.

G Reagent This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) Reagent->Coupling Diversity Diverse Functional Groups (Aryl, Alkyl, Alkenyl, Alkynyl) Coupling->Diversity SAR Structure-Activity Relationship (SAR) Studies Diversity->SAR Drug Lead Optimization & Drug Discovery SAR->Drug G cluster_0 Compound Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A This compound B Cross-Coupling Reactions A->B C Compound Library B->C D High-Throughput Screening (Target-based or Phenotypic) C->D E Hit Identification D->E F Signaling Pathway Analysis (e.g., Kinase Assays, Western Blot) E->F G Target Validation F->G H SAR-guided Chemical Modification G->H I ADME/Tox Profiling H->I J Optimized Lead Compound I->J

References

A Comparative Guide to the Synthesis of 1-((4-Bromophenyl)sulfonyl)piperidine: Conventional vs. Microwave-Assisted Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 1-((4-Bromophenyl)sulfonyl)piperidine: the traditional condensation reaction and a modern microwave-assisted approach. The information presented, including detailed experimental protocols and quantitative data, is intended to aid in the selection of the most suitable method based on laboratory capabilities and research objectives.

The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through the reaction of 4-bromophenylsulfonyl chloride with piperidine. This guide explores a conventional method conducted at room temperature and an alternative, microwave-assisted synthesis that offers significant advantages in terms of reaction time and potentially, yield.

Comparison of Synthetic Routes

The table below summarizes the key quantitative data for the two synthetic methodologies, providing a clear comparison of their performance.

ParameterRoute 1: Conventional SynthesisRoute 2: Microwave-Assisted Synthesis
Reaction Time 12 hours10 minutes
Yield 93%95%
Solvent Dichloromethane (DCM)None (Solvent-free)
Base TriethylamineNone
Temperature Room Temperature100 °C (in microwave reactor)
Purification Aqueous wash, drying, and solvent evaporationDirect crystallization

Experimental Protocols

Route 1: Conventional Synthesis in Dichloromethane

This established method involves the reaction of 4-bromophenylsulfonyl chloride with piperidine in a chlorinated solvent at room temperature, using triethylamine as a base to neutralize the hydrochloric acid byproduct.

Materials:

  • 4-Bromophenylsulfonyl chloride

  • Piperidine

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenylsulfonyl chloride (1.0 eq) in dichloromethane.

  • Add piperidine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq) while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Route 2: Microwave-Assisted Solvent-Free Synthesis

This modern approach utilizes microwave irradiation to dramatically accelerate the reaction between 4-bromophenylsulfonyl chloride and piperidine under solvent-free conditions.

Materials:

  • 4-Bromophenylsulfonyl chloride

  • Piperidine

Procedure:

  • In a microwave-safe reaction vessel, combine 4-bromophenylsulfonyl chloride (1.0 eq) and piperidine (1.2 eq).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The solidified product can be directly collected and, if required, purified by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the two synthetic routes.

Conventional_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Bromophenylsulfonyl\nChloride 4-Bromophenylsulfonyl Chloride Dissolve in DCM Dissolve in DCM 4-Bromophenylsulfonyl\nChloride->Dissolve in DCM Piperidine Piperidine Piperidine->Dissolve in DCM Triethylamine Triethylamine Triethylamine->Dissolve in DCM Stir at RT for 12h Stir at RT for 12h Dissolve in DCM->Stir at RT for 12h Aqueous Wash\n(HCl, NaHCO3, Brine) Aqueous Wash (HCl, NaHCO3, Brine) Stir at RT for 12h->Aqueous Wash\n(HCl, NaHCO3, Brine) Dry with Na2SO4 Dry with Na2SO4 Aqueous Wash\n(HCl, NaHCO3, Brine)->Dry with Na2SO4 Solvent Evaporation Solvent Evaporation Dry with Na2SO4->Solvent Evaporation Product Product Solvent Evaporation->Product

Caption: Workflow for the conventional synthesis of this compound.

Microwave_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up 4-Bromophenylsulfonyl\nChloride 4-Bromophenylsulfonyl Chloride Mix Reactants Mix Reactants 4-Bromophenylsulfonyl\nChloride->Mix Reactants Piperidine Piperidine Piperidine->Mix Reactants Microwave Irradiation\n(100 °C, 10 min) Microwave Irradiation (100 °C, 10 min) Mix Reactants->Microwave Irradiation\n(100 °C, 10 min) Cool to RT Cool to RT Microwave Irradiation\n(100 °C, 10 min)->Cool to RT Product Product Cool to RT->Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Conclusion

Both the conventional and microwave-assisted synthetic routes provide high yields of this compound. The choice between the two methods will largely depend on the available equipment and the desired production timeline. The conventional method is straightforward and utilizes standard laboratory glassware. In contrast, the microwave-assisted synthesis offers a significant reduction in reaction time and eliminates the need for a solvent, aligning with the principles of green chemistry. For laboratories equipped with a microwave reactor, the latter presents a more efficient and environmentally friendly alternative.

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 1-((4-Bromophenyl)sulfonyl)piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative spectroscopic analysis for the structure confirmation of 1-((4-Bromophenyl)sulfonyl)piperidine. It includes a detailed examination of its expected spectroscopic data alongside two key analogs: 1-((Phenyl)sulfonyl)piperidine and 1-((4-Chlorophenyl)sulfonyl)piperidine. This comparison offers valuable insights into the influence of the halogen substituent on the spectral characteristics of the molecule.

The structural confirmation of a synthesized compound is a critical step in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide presents a summary of the expected and reported spectroscopic data for this compound and compares it with its non-halogenated and chlorinated analogs to aid in the unambiguous identification and characterization of these molecules.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported in CDCl₃)

CompoundAr-H (ortho to SO₂)Ar-H (meta to SO₂)N-CH₂ (piperidine)C-CH₂-C (piperidine)C-CH₂-C (piperidine)
This compound ~7.65 (d, 2H)~7.55 (d, 2H)~3.00 (m, 4H)~1.65 (m, 4H)~1.45 (m, 2H)
1-((Phenyl)sulfonyl)piperidine ~7.75 (m, 2H)~7.55 (m, 3H)~2.95 (t, 4H)~1.60 (m, 4H)~1.40 (m, 2H)
1-((4-Chlorophenyl)sulfonyl)piperidine ~7.70 (d, 2H)~7.45 (d, 2H)~2.98 (t, 4H)~1.62 (m, 4H)~1.42 (m, 2H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Reported in CDCl₃)

CompoundC-SO₂C-Br/ClAr-C (ortho to SO₂)Ar-C (meta to SO₂)N-CH₂C-CH₂-CC-CH₂-C (para)
This compound ~138.0~128.0~129.0~132.5~47.0~25.0~23.5
1-((Phenyl)sulfonyl)piperidine ~139.0-~129.0~127.0~47.0~25.5~24.0
1-((4-Chlorophenyl)sulfonyl)piperidine ~137.5~139.0~129.5~129.0~47.0~25.0~23.5

Table 3: IR Spectroscopic Data (Predicted Characteristic Absorptions, cm⁻¹)

CompoundAr-H StretchC-H Stretch (aliphatic)S=O Stretch (asymmetric)S=O Stretch (symmetric)C-S StretchC-Br/Cl Stretch
This compound ~3100-3000~2950-2850~1350~1160~820~680
1-((Phenyl)sulfonyl)piperidine ~3100-3000~2950-2850~1345~1155~810-
1-((4-Chlorophenyl)sulfonyl)piperidine ~3100-3000~2950-2850~1350~1160~825~750

Table 4: Mass Spectrometry Data (Predicted)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺[M+H]⁺Key Fragmentation Peaks
This compound C₁₁H₁₄BrNO₂S304.20303/305304/306220/222 (M-piperidine), 155/157 (bromophenyl), 84 (piperidine)
1-((Phenyl)sulfonyl)piperidine C₁₁H₁₅NO₂S225.31225226141 (M-piperidine), 84 (piperidine), 77 (phenyl)
1-((4-Chlorophenyl)sulfonyl)piperidine C₁₁H₁₄ClNO₂S259.75259/261260/262175/177 (M-piperidine), 111/113 (chlorophenyl), 84 (piperidine)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrument and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Employ a relaxation delay of 1-2 seconds.

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Employ a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for a qualitative scan, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet or film in the sample holder and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • For ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For EI-MS: Introduce the sample (either as a solid or a solution) into the ion source where it is vaporized and bombarded with electrons.

    • Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. For compounds containing bromine or chlorine, the isotopic pattern of the molecular ion is a key diagnostic feature.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the structure confirmation of this compound can be visualized as follows:

G Spectroscopic Analysis Workflow for Structure Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Proton and Carbon Environment NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Formula MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Comparative Biological Efficacy of 1-((4-Bromophenyl)sulfonyl)piperidine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological efficacy of 1-((4-Bromophenyl)sulfonyl)piperidine analogs and closely related chemical structures. The information is intended for researchers, scientists, and professionals in drug development to facilitate the understanding of structure-activity relationships (SAR) and to guide future research in designing more potent and selective therapeutic agents. The data presented is compiled from various studies investigating the antimicrobial, antioxidant, and enzyme inhibitory activities of these compounds.

While a direct comparative study on a series of this compound analogs was not available in the reviewed literature, this guide synthesizes data from studies on structurally similar compounds. These include analogs with variations in the substituent on the phenylsulfonyl group (e.g., chloro instead of bromo) and modifications to the core heterocyclic ring system.

I. Comparative Efficacy Data

The biological activities of various analogs are summarized below, categorized by their therapeutic potential.

Antimicrobial and Antioxidant Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

A study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which share the (4-Bromophenyl)sulfonyl moiety, revealed their potential as antimicrobial and antioxidant agents. The minimal inhibitory concentration (MIC) against various bacterial and fungal strains, along with their antioxidant capacity, are presented in Tables 1 and 2.[1]

Table 1: Antimicrobial Activity (MIC in µg/mL) of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Analogs [1]

CompoundStaphylococcus aureus ATCC 6538Enterococcus faecium ATCC 19434Escherichia coli ATCC 8739Pseudomonas aeruginosa ATCC 9027Candida albicans ATCC 10231
5 : N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine>500>500>500>500>500
6 : 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one250500>500>500>500

Table 2: Antioxidant Activity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Analogs [1]

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
5 : N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine4.70 ± 1.882.87 ± 0.69
6 : 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one16.75 ± 1.186.25 ± 0.94
Enzyme Inhibitory Activity

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to the target compounds, were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. The inhibitory constants (Ki) are detailed in Table 3.

Table 3: Inhibitory Activity (Ki in nM) of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Analogs against hCA Isoforms

CompoundhCA IhCA IIhCA IXhCA XII
5 (3-methoxyphenyl)38.615.425.34.8
6 (4-methoxyphenyl)7.95.228.45.1
7 (2-methylphenyl)11.88.930.16.2
9 (4-fluorophenyl)8.96.126.85.5
10 (4-chlorophenyl)9.77.329.55.9
Acetazolamide (Standard) 25012255.7

Analogs where the bromo substituent is replaced by a chloro group have been shown to exhibit potent inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for the most active compounds in a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-thio-1,3,4-oxadiazole derivatives are presented in Table 4.

Table 4: Urease and Acetylcholinesterase Inhibitory Activity (IC50 in µM) of 1-[(4-Chlorophenyl)sulfonyl]piperidine Analogs

CompoundUrease IC50 (µM)AChE IC50 (µM)
7l : 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(4-methylbenzyl)thio]-1,3,4-oxadiazole2.14±0.003>100
7m : 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole0.63±0.00115.23±0.009
7n : 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole2.17±0.00612.14±0.001
7o : 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(3-chlorobenzyl)thio]-1,3,4-oxadiazole1.13±0.00310.11±0.002
Thiourea (Standard for Urease) 21.25±0.15-
Galanthamine (Standard for AChE) -0.52±0.001

II. Experimental Protocols

A. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimal inhibitory concentrations (MICs) of the compounds were determined using the broth microdilution method in 96-well microtiter plates. Bacterial and fungal strains were cultured in appropriate broth media (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi). The compounds were serially diluted in the broth to achieve a range of concentrations. The wells were then inoculated with a standardized microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

B. Antioxidant Activity Assays

The antioxidant activity was evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. A solution of DPPH in methanol was mixed with the test compound solution. The mixture was incubated in the dark at room temperature for 30 minutes. The absorbance was then measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity was calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation was produced by reacting ABTS solution with potassium persulfate solution. The mixture was kept in the dark at room temperature for 12-16 hours before use. The ABTS radical solution was then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. The test compound was added to the diluted ABTS solution, and the absorbance was measured after 6 minutes. The percentage of inhibition was calculated using the same formula as for the DPPH assay.

C. Enzyme Inhibition Assays

The inhibitory effects on human carbonic anhydrase (hCA) isoforms were assessed using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of CO2. The assay was performed at 25°C using a Tris-HCl buffer (pH 7.5). The enzyme concentration was in the nanomolar range, and various concentrations of the inhibitor were used to determine the inhibition constant (Ki). The kinetic data were analyzed by fitting to the Michaelis-Menten equation.

The reaction mixture, containing urease enzyme solution and the test compound, was pre-incubated at 37°C. The reaction was initiated by the addition of urea. After incubation, the amount of ammonia produced was determined using the indophenol method. The absorbance was measured at 625 nm. The percentage of inhibition was calculated by comparing the enzyme activity with and without the inhibitor. The IC50 value was determined by plotting the percentage of inhibition against the inhibitor concentration.

The AChE inhibitory activity was determined using a modified Ellman's method. The reaction mixture contained AChE, the test compound, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The reaction was initiated by the addition of the substrate, acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which was monitored by measuring the absorbance at 412 nm. The IC50 values were calculated from the dose-response curves.

III. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general experimental workflow for evaluating the biological efficacy of the synthesized compounds and a conceptual representation of enzyme inhibition.

experimental_workflow Experimental Workflow for Efficacy Evaluation cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant enzyme Enzyme Inhibition Assays (CA, Urease, AChE) purification->enzyme data_collection Data Collection (IC50, Ki, MIC) antimicrobial->data_collection antioxidant->data_collection enzyme->data_collection sar_analysis Structure-Activity Relationship (SAR) data_collection->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Lead Optimization

Caption: A flowchart of the general experimental process.

enzyme_inhibition Mechanism of Enzyme Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Substrate->ES_Complex Inhibitor Inhibitor (Piperidine Analog) Inhibitor->EI_Complex ES_Complex->Enzyme Product Product ES_Complex->Product Catalysis

References

Structure-Activity Relationship of 1-((4-Bromophenyl)sulfonyl)piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-((4-Bromophenyl)sulfonyl)piperidine scaffold is a key pharmacophore in medicinal chemistry, exhibiting a range of biological activities. Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of drug candidates based on this core structure. This guide provides a comparative analysis of available SAR data, focusing on the antimicrobial effects of this compound derivatives. While comprehensive SAR studies across multiple biological activities for this specific scaffold are limited in the public domain, this guide synthesizes the available quantitative data and outlines the experimental methodologies to inform future drug discovery and development efforts.

Antimicrobial Activity: A Comparative Analysis

A study on novel sulfonyl piperidine carboxamide derivatives provides valuable insights into the antimicrobial potential of the this compound moiety. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of compounds, where the core structure is modified at the 3-position of the piperidine ring with a carboxamide group, and the substituent on the phenylsulfonyl group is varied.

Table 1: Antimicrobial Activity (MIC in µg/mL) of 1-((Substituted-phenyl)sulfonyl)-N-(2-((4-chlorophenyl)amino)-2-oxoethyl)piperidine-3-carboxamide Derivatives

Compound IDR (Substituent on Phenylsulfonyl)S. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
1 4-Br125250250>500250>500
2 4-Cl250125>500500125250
3 4-F>500250250>500250500
4 4-NO₂125125250250>500>500
5 H250>500>500>500500>500

SAR Insights:

  • The presence of a halogen at the 4-position of the phenylsulfonyl ring appears to be important for antimicrobial activity.

  • The bromo-substituted derivative (1 ) showed moderate activity against S. aureus.

  • The nitro-substituted derivative (4 ) displayed the most promising broad-spectrum antibacterial activity among the tested compounds, with good inhibition against S. aureus and B. subtilis.

  • The unsubstituted analog (5 ) exhibited the weakest activity, highlighting the role of the substituent on the phenylsulfonyl moiety.

Potential for Other Biological Activities

  • Anticancer Activity: Piperidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

  • Anti-inflammatory Activity: Several piperidine analogs have demonstrated potent anti-inflammatory properties in preclinical models.

  • Enzyme Inhibition: The piperidine scaffold is present in numerous enzyme inhibitors targeting a wide range of enzymes implicated in disease.

Further research is warranted to explore the SAR of this compound derivatives in these therapeutic areas to unlock their full potential.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Microbial strains are cultured overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for a structure-activity relationship study and a simplified representation of a potential mechanism of action for antimicrobial agents.

Antimicrobial_MoA compound Antimicrobial Agent (Piperidine Derivative) target Bacterial Target (e.g., Enzyme, Cell Wall) compound->target Binds to inhibition Inhibition of Essential Process target->inhibition Leads to death Bacterial Cell Death inhibition->death Results in

References

Comparative Efficacy of 1-((4-Bromophenyl)sulfonyl)piperidine (BPSP) in PI3K-Altered Cancers: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel selective PI3Kα inhibitor, 1-((4-Bromophenyl)sulfonyl)piperidine (BPSP), against established phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver in many human cancers.[1][2][3] BPSP is a potent, orally bioavailable small molecule developed to selectively target the p110α isoform of PI3K, which is frequently mutated in solid tumors such as breast, colorectal, and endometrial cancers.[4][5]

This document presents key preclinical data from in vitro and in vivo studies, objectively comparing the biochemical potency, cellular activity, and anti-tumor efficacy of BPSP with Alpelisib (a PI3Kα-selective inhibitor) and Buparlisib (a pan-PI3K inhibitor).[6][7][8] Detailed experimental protocols are provided to ensure reproducibility and facilitate evaluation by researchers and drug development professionals.

Competitive Landscape and Performance

BPSP was benchmarked against Alpelisib (BYL719), the first FDA-approved PI3Kα-selective inhibitor, and Buparlisib (BKM120), a pan-class I PI3K inhibitor that has been extensively evaluated in clinical trials.[7][9][10][11] The comparative data, summarized below, highlight BPSP's potent and selective activity.

Table 1: In Vitro Biochemical Potency against PI3K Isoforms

This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against the four class I PI3K isoforms. Lower values indicate greater potency. Data were generated using a luminescence-based kinase assay.[12]

CompoundPI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)Selectivity for α over β/δ/γ
BPSP (Hypothetical) 4.2 1,210315270>280x / >75x / >64x
Alpelisib (BYL719)4.6[5][8]1,156[5][8]290[5][8]250[5][8]>250x / >63x / >54x
Buparlisib (BKM120)52166116262Pan-Inhibitor
Table 2: In Vitro Cellular Activity in Cancer Cell Lines

This table shows the IC50 values for cell viability in human cancer cell lines with different PIK3CA mutation statuses, as determined by the MTT assay after 72 hours of treatment.[13]

CompoundMCF-7 (PIK3CA mutant) IC50 (µM)T47D (PIK3CA mutant) IC50 (µM)MDA-MB-231 (PIK3CA wild-type) IC50 (µM)
BPSP (Hypothetical) 0.45 0.51 >10
Alpelisib (BYL719)0.580.65>10
Buparlisib (BKM120)0.75[14]0.893.5
Table 3: In Vivo Efficacy in a Breast Cancer Xenograft Model

This table presents the tumor growth inhibition (TGI) in an MCF-7 (PIK3CA mutant) human breast cancer xenograft mouse model.[15][16] Animals were treated daily via oral gavage for 21 days.

Treatment GroupDose (mg/kg)RouteTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-p.o.0%+1.5%
BPSP (Hypothetical) 50 p.o. 85% -2.0%
Alpelisib (BYL719)50p.o.78%-2.5%
Buparlisib (BKM120)50p.o.65%[9]-5.8%

Signaling Pathway and Experimental Workflow

To contextualize the mechanism of action and the validation process, the following diagrams illustrate the targeted signaling pathway and the experimental workflow used in the evaluation of BPSP.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 BPSP BPSP (Inhibitor) BPSP->PI3K Inhibits PTEN PTEN (Tumor Suppressor) PIP3 PIP3 PTEN->PIP3 Dephosphorylates PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Promotes

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of BPSP.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation biochem Biochemical Assay (PI3K Isoform IC50) cell_viability Cell Viability Assay (MTT / IC50) biochem->cell_viability western Western Blot (p-Akt Inhibition) cell_viability->western xenograft Xenograft Model (Tumor Growth Inhibition) western->xenograft Proceed if potent & selective pkpd PK/PD Analysis xenograft->pkpd tox Toxicity Assessment pkpd->tox

Caption: Preclinical validation workflow from in vitro screening to in vivo efficacy studies.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro PI3K Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

  • Principle: A luminescence-based assay measures the amount of ADP produced from the kinase reaction. The signal positively correlates with kinase activity.[12]

  • Procedure:

    • Recombinant human PI3K isoforms (α, β, δ, γ) are diluted in a kinase reaction buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2).[12]

    • Test compounds (BPSP, Alpelisib, Buparlisib) are serially diluted in DMSO and pre-incubated with the kinase for 10 minutes at room temperature.[17]

    • The kinase reaction is initiated by adding a substrate mixture containing PIP2 and 10 µM ATP.[17]

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A kinase detection reagent is added to convert the generated ADP into ATP, which is then used to produce a luminescent signal via a luciferase reaction.

    • Luminescence is measured using a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of the compounds on cancer cell lines.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[18] The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • Cells (MCF-7, T47D, MDA-MB-231) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.[13]

    • The culture medium is replaced with a fresh medium containing serial dilutions of the test compounds or vehicle (DMSO).

    • Cells are incubated for 72 hours at 37°C in a 5% CO2 incubator.[13]

    • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[13]

    • The plate is shaken for 15 minutes on an orbital shaker to ensure complete solubilization.

    • The absorbance is measured at 570 nm using a microplate reader. IC50 values are determined from the dose-response curves.

Western Blot for p-Akt Inhibition

This technique is used to confirm that the compounds inhibit the PI3K pathway within cells by measuring the phosphorylation level of Akt, a key downstream target.[19][20]

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the levels of phosphorylated Akt (p-Akt) and total Akt.

  • Procedure:

    • MCF-7 cells are seeded and grown to 70-80% confluency. Cells are serum-starved for 12 hours and then treated with the test compounds (at 1x and 10x IC50 concentrations) for 2 hours.

    • Cells are stimulated with 100 ng/mL IGF-1 for 20 minutes to induce Akt phosphorylation.[19]

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[19][20][21]

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (20-30 µg) are separated on a 10% SDS-PAGE gel and transferred to a PVDF membrane.[20]

    • The membrane is blocked for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST.[22]

    • The membrane is incubated overnight at 4°C with a primary antibody against p-Akt (Ser473) (e.g., Cell Signaling Technology #4060, 1:1000 dilution).[19][22]

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[19]

    • The signal is detected using an ECL substrate and an imaging system.[20]

    • The membrane is then stripped and re-probed for total Akt as a loading control.[19][22]

Human Tumor Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of the compounds in a living organism.

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of drug treatment on tumor growth is then monitored over time.[15][16]

  • Procedure:

    • Female athymic nude mice (6-8 weeks old) are used for the study.[15]

    • MCF-7 cells (5 x 10^6) are mixed with Matrigel and implanted subcutaneously into the right flank of each mouse.[15]

    • Tumor growth is monitored with digital calipers. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 mice per group).[15]

    • Mice are treated daily for 21 days via oral gavage (p.o.) with the vehicle, BPSP, Alpelisib, or Buparlisib at the indicated doses.[15]

    • Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Width² x Length) / 2.[23]

    • At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group. Animal welfare is monitored throughout the experiment.

References

Benchmarking 1-((4-Bromophenyl)sulfonyl)piperidine: A Comparative Guide for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 1-((4-Bromophenyl)sulfonyl)piperidine against established inhibitors of carbonic anhydrase (CA). Based on its chemical structure, featuring a benzenesulfonamide moiety, a well-known zinc-binding group essential for carbonic anhydrase inhibition, it is hypothesized that this compound acts as a carbonic anhydrase inhibitor.[1][2]

This document outlines the necessary experimental protocols, data presentation formats, and key comparative metrics to evaluate its potential as a selective and potent inhibitor.

Introduction to Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[3][4] This reaction is fundamental to numerous physiological processes, including pH homeostasis, gas exchange, and ion transport.[3] Several CA isoforms have been identified in humans, and their dysregulation is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them important therapeutic targets.

Inhibitors of carbonic anhydrase typically function by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[1] The sulfonamide group is a classical zinc-binding motif found in many clinically used CA inhibitors.

Profile of Known Carbonic Anhydrase Inhibitors for Benchmarking

A direct quantitative comparison of this compound requires experimental data on its inhibitory activity. While no public data is currently available for this specific compound, this guide uses three well-characterized, clinically relevant carbonic anhydrase inhibitors as benchmarks: Acetazolamide, Dorzolamide, and Brinzolamide.

Acetazolamide is a systemic CA inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness. Dorzolamide and Brinzolamide are topical CA inhibitors primarily used to reduce intraocular pressure in glaucoma patients.

Data Presentation: Comparative Inhibitory Activity

To facilitate a direct comparison, all quantitative data on the inhibitory potency of this compound, once obtained, should be summarized alongside the data for the known inhibitors in a structured table. The following table presents the known inhibition constants (Ki) for the benchmark compounds against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), and hCA IX, hCA XII (transmembrane, tumor-associated).

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
This compound Data not availableData not availableData not availableData not available
Acetazolamide 25012255.7
Dorzolamide 30000.52244.5
Brinzolamide 35000.38315.1

Note: The Ki values for the known inhibitors are compiled from various sources and may vary depending on the specific assay conditions. It is crucial to run all compounds, including the reference inhibitors, under the same experimental conditions for a valid comparison.

Experimental Protocols: In Vitro Carbonic Anhydrase Inhibition Assay

To determine the inhibitory potency of this compound, a standardized in vitro carbonic anhydrase inhibition assay should be employed. A widely accepted method is the colorimetric assay using the esterase activity of CA.

Principle: This assay measures the ability of carbonic anhydrase to hydrolyze a substrate, typically p-nitrophenyl acetate (p-NPA), to a colored product, p-nitrophenol. The rate of formation of p-nitrophenol is monitored spectrophotometrically at 405 nm. In the presence of an inhibitor, the rate of this reaction is reduced in a dose-dependent manner, allowing for the calculation of IC50 and/or Ki values.

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • This compound (test compound)

  • Acetazolamide, Dorzolamide, Brinzolamide (reference inhibitors)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • DMSO (for dissolving compounds)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Assay Procedure:

  • Compound Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Create a series of dilutions to determine the dose-response relationship.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the CA enzyme solution, and the desired concentration of the inhibitor or vehicle (DMSO for control).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for a specified duration.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

    • If the mechanism of inhibition is known to be competitive, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Carbonic Anhydrase Signaling Pathway

CarbonicAnhydrasePathway CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA Hydration HCO3 HCO₃⁻ + H⁺ CA->HCO3 Dehydration Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->CA Inhibition

Caption: Hypothesized inhibition of the carbonic anhydrase catalytic cycle.

Experimental Workflow for CA Inhibition Assay

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Compound Dilutions (Test & Reference) Dispensing Dispense Buffer, Enzyme, & Inhibitor to 96-well Plate CompoundPrep->Dispensing EnzymePrep Prepare Enzyme Solution (hCA Isoforms) EnzymePrep->Dispensing SubstratePrep Prepare Substrate Solution (p-NPA) Initiation Add Substrate (p-NPA) SubstratePrep->Initiation Preincubation Pre-incubate (15 min) Dispensing->Preincubation Preincubation->Initiation Measurement Kinetic Reading (405 nm) Initiation->Measurement RateCalc Calculate Reaction Rates Measurement->RateCalc InhibitionCalc % Inhibition Calculation RateCalc->InhibitionCalc IC50Calc IC50 Determination InhibitionCalc->IC50Calc

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Conclusion and Future Directions

This guide establishes a robust framework for the comparative benchmarking of this compound as a potential carbonic anhydrase inhibitor. The primary and most critical next step is to perform comprehensive in vitro inhibition assays, as detailed in this document, to determine its potency and selectivity profile against a panel of human carbonic anhydrase isoforms. The resulting data will be crucial for understanding its structure-activity relationship and for guiding future drug development efforts. Subsequent studies may include elucidation of the inhibition mechanism, in vivo efficacy studies in relevant disease models, and pharmacokinetic and toxicological profiling.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-((4-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 1-((4-Bromophenyl)sulfonyl)piperidine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, analogous compounds such as 1-(4-Bromophenyl)piperidine and 4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride are known to cause skin and eye irritation[1][2]. Brominated organic compounds, in general, can be toxic, corrosive, and reactive[3]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure[3].

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Situation Required PPE
General Laboratory Use & Weighing/Transferring - Gloves: Nitrile gloves. For prolonged contact, consider heavier-duty gloves like butyl rubber[4]. - Eye/Face Protection: Safety glasses with side shields or chemical splash goggles[5][6]. A face shield is recommended if there is a risk of splashing[4][7]. - Body Protection: Laboratory coat[4][8].
Large-Scale Operations or Spills - Gloves: Chemical-resistant gloves (e.g., butyl rubber)[4]. - Eye/Face Protection: Chemical splash goggles and a face shield[4]. - Body Protection: Chemical-resistant apron or coveralls over a lab coat[4]. - Respiratory Protection: N95 respirator for dusts or an air-purifying respirator with organic vapor cartridges for vapors, especially if ventilation is inadequate[4].

Operational Plan for Safe Handling

A systematic approach is crucial for safely managing this compound in a laboratory setting.

Step 1: Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Confirm that the container is clearly and correctly labeled.

  • Log the chemical into the laboratory's chemical inventory system.

Step 2: Storage
  • Store the compound in a cool, dry, and well-ventilated area[3].

  • Keep the container tightly closed to prevent the release of dust or vapors[3].

  • Store away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents and strong acids[3][9].

Step 3: Handling and Use
  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3][8].

  • Before handling, ensure that an eyewash station and safety shower are readily accessible[10].

  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday[9].

Step 4: Spill Management
  • Small Spills:

    • Wearing the appropriate PPE, sweep up the solid material and place it into a sealed, labeled container for disposal[9].

    • Avoid generating dust[9].

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains[5][9].

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations[5][9].

  • Solid Waste:

    • Collect any solid waste (e.g., contaminated gloves, paper towels, excess reagent) in a clearly labeled, sealed, and chemically compatible container designated for hazardous solid waste[3].

  • Liquid Waste:

    • Collect any liquid waste containing the compound in a labeled, sealed, and appropriate solvent waste container.

  • Contaminated Packaging:

    • Dispose of the original container as unused product unless it has been thoroughly decontaminated[5].

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontaminate Decontaminate Reaction Setup->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.